molecular formula C4H5NO B6235448 but-2-ynamide CAS No. 6052-32-0

but-2-ynamide

Cat. No.: B6235448
CAS No.: 6052-32-0
M. Wt: 83.1
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Description

But-2-ynamide is a useful research compound. Its molecular formula is C4H5NO and its molecular weight is 83.1. The purity is usually 95.
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Properties

CAS No.

6052-32-0

Molecular Formula

C4H5NO

Molecular Weight

83.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of But-2-ynamide Derivatives from 1,1-Dibromo-1-alkenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ynamides, alkynes bearing a nitrogen substituent, have emerged as exceptionally versatile building blocks in modern organic synthesis and drug discovery. Their unique electronic properties and reactivity patterns enable the construction of complex molecular architectures, including nitrogen-containing heterocycles and unnatural amino acids.[1][2] This technical guide provides an in-depth exploration of a robust and widely applicable method for the synthesis of but-2-ynamide derivatives: the reaction of 1,1-dibromo-1-alkenes with nitrogen nucleophiles. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Introduction: The Ascendancy of Ynamides in Chemical Synthesis

Historically, the synthesis and application of ynamides were hampered by their perceived instability and the harsh reaction conditions required for their preparation.[3] Early methods often relied on elimination reactions from halo-enamides or the isomerization of propargylamines, which suffered from limited substrate scope.[3] The advent of copper-catalyzed cross-coupling reactions revolutionized the field, providing a mild and general route to a vast array of ynamides.[3][4] Among the various alkynylating agents, 1,1-dibromo-1-alkenes have proven to be particularly effective due to their stability, ready availability from corresponding aldehydes, and predictable reactivity.[3][4]

The utility of ynamides stems from the strong electron-donating character of the nitrogen atom, which polarizes the carbon-carbon triple bond.[3] This polarization imparts unique reactivity, making them valuable precursors for a diverse range of transformations, including cycloadditions, hydrofunctionalizations, and rearrangements.[1][5][6] Consequently, ynamides have found significant application in the synthesis of pharmaceuticals and biologically active compounds.[7] For instance, they serve as key intermediates in the synthesis of unnatural amino acids for peptide synthesis and in the construction of complex heterocyclic scaffolds present in many drug candidates.[2][8][9]

The Core Transformation: From 1,1-Dibromo-1-alkenes to Ynamides

The synthesis of this compound and its derivatives from 1,1-dibromo-1-alkenes is typically achieved through a copper-catalyzed cross-coupling reaction with a suitable nitrogen nucleophile, such as an amide or sulfonamide. This method offers a direct and efficient route to the desired ynamide products.

A key alternative and mechanistically distinct pathway involves the Fritsch-Buttenberg-Wiechell (FBW) rearrangement.[10][11] This reaction proceeds via a vinylidene carbene intermediate, which is generated from the 1,1-dibromo-1-alkene upon treatment with a strong base.[10][12] The subsequent 1,2-migration of a substituent leads to the formation of the alkyne. While historically significant, for the direct synthesis of ynamides, the copper-catalyzed approach is generally more common and versatile. However, understanding the principles of the FBW rearrangement is crucial as it represents a fundamental reaction of 1,1-dihaloalkenes.[13]

Mechanistic Insights: A Tale of Two Pathways

A. Copper-Catalyzed Cross-Coupling:

This is the most prevalent and practical method for the synthesis of ynamides from 1,1-dibromo-1-alkenes.[3][4] The reaction is believed to proceed through a catalytic cycle involving the following key steps:

  • Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the C-Br bond of the 1,1-dibromo-1-alkene.

  • Ligand Exchange: The nitrogen nucleophile coordinates to the copper center, displacing a bromide ion.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, regenerating the copper(I) catalyst and yielding an intermediate bromoenamide.

  • Elimination: Base-promoted elimination of HBr from the bromoenamide furnishes the final ynamide product.

The choice of copper source, ligand, base, and solvent are all critical parameters that can significantly influence the reaction efficiency and substrate scope.[3][4]

B. The Fritsch-Buttenberg-Wiechell (FBW) Rearrangement Pathway:

While not the primary route for direct ynamide synthesis from amides, understanding the FBW rearrangement is essential for comprehending the reactivity of 1,1-dibromo-1-alkenes under basic conditions.[10][11][13]

  • Deprotonation: A strong base abstracts the vinylic proton from the 1,1-dibromo-1-alkene.

  • Alpha-Elimination: The resulting vinyl anion undergoes elimination of a bromide ion to generate a highly reactive vinylidene carbene intermediate.[10] Carbenes are highly reactive intermediates that are valuable in synthetic chemistry.[14]

  • 1,2-Migration: A substituent on the carbene carbon migrates to the adjacent carbon, leading to the formation of the alkyne. In the context of forming a this compound, this would involve the migration of an alkyl group.

FBW_Rearrangement cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Product Formation start 1,1-Dibromo-1-alkene vinyl_anion Vinyl Anion start->vinyl_anion + Strong Base (Deprotonation) carbene Vinylidene Carbene vinyl_anion->carbene - Br⁻ (α-Elimination) product Alkyne (Ynamide) carbene->product 1,2-Migration

Experimental Protocol: A Validated Approach to this compound Synthesis via Copper Catalysis

This protocol is adapted from established literature procedures for the copper-catalyzed synthesis of ynamides from 1,1-dibromo-1-alkenes.[3][4]

Materials:

  • 1,1-Dibromo-1-butene (starting material)

  • Amide or Sulfonamide (e.g., N-methyl-p-toluenesulfonamide)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or 1,10-Phenanthroline (ligand)

  • Cesium carbonate (Cs₂CO₃) (base)

  • Anhydrous 1,4-dioxane or N,N-Dimethylformamide (DMF) (solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the amide or sulfonamide (1.0 equiv), cesium carbonate (2.0-4.0 equiv), and copper(I) iodide (0.1-0.2 equiv).

  • Solvent and Ligand Addition: Add anhydrous 1,4-dioxane or DMF, followed by the ligand (DMEDA or 1,10-phenanthroline, 0.2-0.4 equiv).

  • Substrate Addition: Add the 1,1-dibromo-1-butene (1.2-1.5 equiv) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-90 °C and stir for 24-48 hours. The optimal temperature and time will depend on the specific substrates used.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

Data Summary Table:

EntryNitrogen NucleophileLigandSolventTemp (°C)Time (h)Yield (%)
1N-methyl-p-toluenesulfonamideDMEDADioxane702485
2PyrrolidinoneDMEDADMF803678
3Indole1,10-PhenanthrolineDioxane802492
4Benzimidazole1,10-PhenanthrolineDMF904881

Note: Yields are representative and can vary based on specific reaction conditions and substrate combinations.

Copper_Catalyzed_Ynamide_Synthesis cluster_reagents Reactants & Catalysts cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product dibromoalkene 1,1-Dibromo-1-alkene mixing Combine Reagents in Solvent dibromoalkene->mixing nucleophile Nitrogen Nucleophile nucleophile->mixing catalyst CuI / Ligand catalyst->mixing base Base (Cs₂CO₃) base->mixing heating Heat under Inert Atmosphere mixing->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product This compound purification->product

Causality in Experimental Choices: A Senior Scientist's Perspective

The success of this synthesis hinges on a series of carefully considered experimental choices. Here, we dissect the "why" behind these decisions:

  • Choice of Catalyst System (CuI and Ligand): Copper(I) iodide is a readily available and effective copper source for this transformation. The ligand, typically a diamine like DMEDA or a phenanthroline derivative, plays a crucial role in stabilizing the copper catalyst, preventing its disproportionation, and facilitating the catalytic cycle. The choice of ligand can also influence the reaction rate and substrate scope.[3][4]

  • The Role of the Base (Cesium Carbonate): A strong, non-nucleophilic base is required to facilitate the final elimination step and to neutralize any acidic byproducts. Cesium carbonate is often the base of choice due to its high solubility in organic solvents and its ability to promote the reaction without competing as a nucleophile.[3][4]

  • Solvent Selection (Dioxane vs. DMF): The choice of solvent is critical for ensuring that all reactants are soluble and for achieving the desired reaction temperature. 1,4-Dioxane is a good starting point for many substrates. However, for less reactive or poorly soluble starting materials, a more polar aprotic solvent like DMF may be necessary to achieve higher temperatures and improve reaction rates.[4]

  • Inert Atmosphere: The copper catalyst, particularly in its active Cu(I) state, can be sensitive to oxidation by atmospheric oxygen. Conducting the reaction under an inert atmosphere of nitrogen or argon is therefore essential to maintain catalytic activity and prevent the formation of unwanted side products.

Conclusion: A Gateway to Molecular Innovation

The synthesis of this compound derivatives from 1,1-dibromo-1-alkenes represents a powerful and versatile tool in the arsenal of the modern synthetic chemist. The copper-catalyzed methodology, in particular, offers a reliable and scalable route to these valuable building blocks. A thorough understanding of the underlying reaction mechanisms and the rationale behind the experimental parameters is paramount for achieving successful and reproducible results. As the demand for novel and complex molecular entities in drug discovery and materials science continues to grow, the importance of robust synthetic methods like the one detailed in this guide will only increase. Ynamides are poised to remain at the forefront of chemical innovation, enabling the construction of the next generation of functional molecules.[1]

References

  • Organic Chemistry Portal. (n.d.). 1,1-Dibromoalkane synthesis by bromination or substitution. Retrieved from [Link]

  • Evano, G., et al. (2019). Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Organic Syntheses, 96, 195-213.
  • Wikipedia. (2023, December 2). Fritsch–Buttenberg–Wiechell rearrangement. Retrieved from [Link]

  • Evano, G., et al. (n.d.). Discussion Addendum for: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Organic Syntheses. Retrieved from [Link]

  • DeKorver, K. A., et al. (2010). Ynamides: a modern functional group for the new millennium. Chemical Reviews, 110(9), 5064-5106.
  • Zhang, Y., et al. (2022). Ynamide-Mediated Peptide Bond Formation: Mechanistic Study and Synthetic Applications.
  • Negishi, E., & Wang, G. (2011). Stereoselective and Regioselective Synthesis of (Z)-Trisubstituted Alkenes via 1-Bromo-1-alkyne Hydroboration–Migratory Insertion–Zn-Promoted Iodinolysis and Pd-Catalyzed Organozinc Cross-Coupling. Journal of the American Chemical Society, 133(45), 18413-18416.
  • SynArchive. (n.d.). Fritsch-Buttenberg-Wiechell Rearrangement. Retrieved from [Link]

  • Tsai, F.-Y., et al. (2006). Studies on the Oxidative Addition Reaction of 1,1-Dibromo-1-alkenes, α-Dehalopalladation, and the Intramolecular Bis(carbopalladation) Reaction of Alkenes. An Efficient Entry to Fused Bicycles. The Journal of Organic Chemistry, 71(2), 649-657.
  • Michelet, B., et al. (2020). Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. ACS Organic & Inorganic Au, 1(1), 18-24.
  • Davies, H. M. L., & Morton, D. (2011). Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes. Chemical Society Reviews, 40(4), 1857-1869.
  • Wang, Y., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(15), 2005-2019.
  • Eisler, S., & Tykwinski, R. R. (2006). The Fritsch–Buttenberg–Wiechell rearrangement: modern applications for an old reaction.
  • Zhang, Y., et al. (2013). Generation of Rhodium(I) Carbenes from Ynamides and Their Reactions with Alkynes and Alkenes. Organic Letters, 15(15), 3852-3855.
  • Michelet, B., et al. (2020). Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides.
  • Scripps Research. (2025, January 8). Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. EurekAlert!. Retrieved from [Link]

  • Chopra, H. (2020, May 14). Fritsch Buttenberg Wiechell Rearrangement [Video]. YouTube. Retrieved from [Link]

  • Wang, Z., et al. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • Zhang, Y., et al. (2013). Generation of rhodium(I) carbenes from ynamides and their reactions with alkynes and alkenes. PubMed. Retrieved from [Link]

Sources

but-2-ynamide chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, reactivity, and medicinal chemistry applications of but-2-ynamide (2-butynoic acid amide), a critical covalent warhead in modern drug discovery.

Technical Guide & Reactivity Profile

Executive Summary

The This compound moiety (specifically the amide of 2-butynoic acid,


) has emerged as a "Goldilocks" electrophile in targeted covalent inhibition. Unlike the highly reactive acrylamide warheads found in first-generation inhibitors (e.g., Ibrutinib), the this compound group offers a muted electrophilicity profile. This reduced intrinsic reactivity allows for kinetic selectivity : the warhead remains inert toward circulating nucleophiles (e.g., Glutathione, serum albumin) but reacts swiftly within the catalytic pocket of a target kinase, driven by proximity and local acid-base catalysis. This guide analyzes the electronic structure, reaction mechanisms, and synthetic protocols defining this functional group, exemplified by second-generation BTK inhibitors like Acalabrutinib  and Branebrutinib .

Chemical Structure & Electronic Properties

Structural Identity

The term "this compound" in drug discovery strictly refers to an alkynoylamide —a carbonyl-conjugated internal alkyne. It must be distinguished from "ynamides" (


), which are electron-rich and nucleophilic at the 

-carbon.
  • Formula:

    
    
    
  • Geometry: Linear alkyne backbone (

    
     bond angle) minimizes steric clashes in narrow binding pockets compared to planar alkenes.
    
  • Electronic Character: The amide carbonyl withdraws electron density via induction and resonance, rendering the

    
    -carbon electrophilic (Michael acceptor).
    
Electrophilicity & Orbital Analysis

The reactivity of this compound is governed by the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

  • Conjugation: The

    
    -system of the alkyne overlaps with the 
    
    
    
    of the carbonyl, lowering the LUMO energy.
  • Methyl Effect: The terminal methyl group at

    
     (relative to carbonyl) acts as a weak electron donor (hyperconjugation), slightly raising the LUMO energy compared to a terminal propiolamide (
    
    
    
    ). This subtle deactivation is crucial for its improved safety profile compared to terminal alkynes.

Reactivity Profile: The "Warhead" Mechanism

The primary application of this compound is the irreversible alkylation of cysteine residues (Thiol-Yne Michael Addition).

Mechanism of Cysteine Ligation

The reaction proceeds via a 1,4-conjugate addition (Michael addition).[1][2][3]

  • Nucleophilic Attack: The thiolate anion (

    
    ) attacks the electrophilic 
    
    
    
    -carbon (
    
    
    ).
  • Allenol Intermediate: The attack generates a transient, high-energy allenol/enolate intermediate.

  • Proton Transfer: Rapid protonation occurs at the

    
    -carbon (
    
    
    
    ), typically yielding the Z-isomer (thio-enol ether) due to stereoelectronic control, though the E-isomer can form under thermodynamic control.
Selectivity Landscape (The Kinetic Filter)

The clinical success of but-2-ynamides relies on their kinetic parameters (


).
  • Acrylamides (e.g., Ibrutinib): High intrinsic reactivity. capable of modifying non-catalytic surface cysteines (off-targets).[4]

  • But-2-ynamides (e.g., Acalabrutinib): Lower intrinsic reactivity.[5] They require a "catalytic push"—often a specific orientation or a nearby basic residue (e.g., Asp481 in BTK) to facilitate the reaction. This ensures the warhead only "detonates" inside the intended target.

Visualizing the Selectivity Logic

ReactivityLandscape cluster_mechanism Selectivity Mechanism Acrylamide Acrylamide Warhead (High Reactivity) Target Target Cysteine (Active Site) Acrylamide->Target Rapid Covalent Bond OffTarget Off-Target Cysteine (Surface/GSH) Acrylamide->OffTarget Significant Side Reactions Butynamide This compound Warhead (Tunable Reactivity) Butynamide->Target Assisted Reaction (Proximity Driven) Butynamide->OffTarget Inert / Slow

Figure 1: Comparative reactivity landscape. But-2-ynamides minimize off-target toxicity by requiring active-site assistance to react.

Experimental Protocols

Synthesis of But-2-ynamides

The standard synthesis involves coupling 2-butynoic acid (Tetrolic acid) with the desired amine scaffold.

Protocol: HATU-Mediated Amidation

  • Reagents: Amine substrate (1.0 equiv), 2-Butynoic acid (1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Dissolve 2-butynoic acid and DIPEA in solvent at

      
      .
      
    • Add HATU and stir for 15 min to activate the acid.

    • Add the amine substrate.[2]

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Note: 2-Butynoic acid is volatile and can sublime; handle solid stocks carefully.

Cysteine Reactivity Assay (GSH Half-Life)

To validate the "tunable" nature of a new this compound analog, a Glutathione (GSH) stability assay is essential.

  • Setup: Prepare a 10 mM stock of the compound in DMSO.

  • Incubation: Mix compound (50

    
    ) with reduced GSH (5 mM, 100-fold excess) in Phosphate Buffer (pH 7.4) at 
    
    
    
    .
  • Monitoring: Analyze aliquots by HPLC-UV or LC-MS at

    
     hours.
    
  • Target Metric: A successful this compound candidate should show

    
     consumption at 4 hours (unlike acrylamides which may be fully consumed), indicating stability against circulating thiols.
    

Reaction Mechanism Diagram

The following diagram illustrates the specific orbital interactions and transition states involved in the Michael addition of a cysteine thiolate to a this compound.

Mechanism cluster_details Key Interactions Reactants Reactants: Cys-S(-) + this compound TS Transition State: Nucleophilic Attack at C-beta Reactants->TS HOMO(S) -> LUMO(Alkyne) Note2 Electrophilicity: Lower than Acrylamide (Requires catalytic assistance) Reactants->Note2 Intermediate Intermediate: Allenol / Vinyl Anion TS->Intermediate Bond Formation Note1 Regioselectivity: Attack at Beta-Carbon (Sterically accessible) TS->Note1 Product Product: Thio-Enol Ether (Covalent Adduct) Intermediate->Product Rapid Protonation (Stereoselective)

Figure 2: Step-wise mechanism of the Thiol-Yne Michael addition.

Data Summary: this compound vs. Acrylamide

PropertyAcrylamide (

)
This compound (

)
Impact on Drug Design
Geometry Planar (

)
Linear (

)
Butynamide fits narrow pockets better.
Electrophilicity HighModerate/LowButynamide reduces off-target toxicity.
Cys Reactivity Fast, often non-specificSlow, requires proximityHigher selectivity for active site Cys.
Metabolic Stability Susceptible to oxidationGenerally stableImproved PK profile.
Key Drug Examples Ibrutinib, AfatinibAcalabrutinib, BranebrutinibEvolution toward safer covalent drugs.

References

  • Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor. Journal of Medicinal Chemistry, 2019.

  • Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. Nature Communications / PMC, 2021.

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 2022.

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne... Chemical Reviews, 2021.

  • Branebrutinib (BMS-986195) | BTK Inhibitor. MedChemExpress.

Sources

Introduction: Situating But-2-ynamide in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilicity of But-2-ynamide

In the landscape of synthetic chemistry and drug discovery, the quest for molecular entities with tunable reactivity is paramount. Among the privileged functional groups that have garnered significant attention are the ynamides—alkynes directly linked to a nitrogen atom bearing an electron-withdrawing group.[1][2] These structures represent a masterful balance of stability and reactivity, a significant improvement over their more labile predecessors, the ynamines.[3][4] this compound, a fundamental member of this class, serves as an exemplary scaffold for understanding the nuanced electronic properties that make ynamides powerful tools in constructing complex molecules and designing novel therapeutics.[5][6][7][8]

This guide provides an in-depth exploration of the core principles governing the electrophilicity of this compound. We will dissect its electronic structure, map its reactivity profile with various nucleophiles, and provide field-proven experimental protocols for its characterization. The insights presented are intended for researchers, scientists, and drug development professionals seeking to harness the unique chemical potential of this versatile building block.

The Heart of Reactivity: Electronic Architecture of the Ynamide Functional Group

The reactivity of an ynamide is not merely that of a simple alkyne; it is a finely tuned system dictated by a confluence of electronic effects. The defining feature is the C≡C triple bond's direct attachment to a nitrogen atom, which itself is appended to an electron-withdrawing group (EWG).[2]

This arrangement creates a classic "push-pull" system:

  • Electron Donation (+R Effect): The nitrogen atom's lone pair of electrons delocalizes into the alkyne's π-system. This donation increases the electron density of the triple bond, particularly at the α-carbon (the carbon adjacent to the nitrogen).

  • Electron Withdrawal (-I/-R Effect): The EWG (in the case of this compound, the amide carbonyl) strongly pulls electron density away from the nitrogen atom. This inductive and resonant pull tempers the nitrogen's donating ability and is crucial for the molecule's stability.[1]

The net result of this electronic tug-of-war is a significant polarization of the alkyne bond. The β-carbon becomes electron-deficient and, therefore, electrophilic , while the α-carbon becomes electron-rich and nucleophilic . This inherent and predictable polarization is the cornerstone of ynamide chemistry, directing the regioselective addition of reagents.[3][9] Unlike ynamines, which are notoriously unstable towards hydrolysis due to the strong electron-donating nature of the unacylated nitrogen, ynamides possess a balanced reactivity that makes them bench-stable and amenable to a wide array of chemical transformations.[2][3][4]

Caption: Resonance delocalization in the ynamide functional group leads to a polarized alkyne bond.

The Keteniminium Ion: A Key Reactive Intermediate

A central aspect of ynamide chemistry is the formation of a highly electrophilic keteniminium ion upon activation with a Brønsted or Lewis acid.[10][11] Protonation of the β-carbon of this compound generates this transient but exceptionally reactive species. The positive charge is delocalized across the C=C=N system, rendering the central carbon atom intensely electrophilic and susceptible to attack by even weak nucleophiles. This intermediate is pivotal in a vast number of ynamide-mediated transformations, including cyclizations and rearrangements.[3][8][11]

Reactivity Profile: this compound as a Michael Acceptor

The primary manifestation of this compound's electrophilicity is its role as a potent Michael acceptor in conjugate addition reactions.[12][13] In this process, a nucleophile attacks the electron-deficient β-carbon, leading to the formation of a new carbon-nucleophile bond. This reaction is highly efficient and regioselective, forming the basis of its utility in synthesis.

Common Nucleophiles and Their Reactions:

  • Heteroatom Nucleophiles: Ynamides react readily with a variety of heteroatom nucleophiles. This is particularly relevant in drug development for forming covalent bonds with protein residues.

    • Carboxylates (Asp, Glu): The carboxylate side chains of aspartic and glutamic acid residues can attack the ynamide, a novel mechanism for developing covalent inhibitors that expands targeting beyond the typical cysteine and lysine residues.[5][14]

    • Thiols (Cys): The thiol group of cysteine is a soft nucleophile that readily participates in Michael additions with ynamides.[6]

    • Amines (Lys): Primary and secondary amines can also add to the ynamide backbone.

  • Carbon Nucleophiles: Resonance-stabilized carbanions, such as enolates, are classic Michael donors that react efficiently with this compound to form new carbon-carbon bonds.[15][16]

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start Prepare Reagents exp_run Initiate Reaction & Acquire NMR Data exp_start->exp_run exp_analyze Analyze Spectra vs. Time exp_run->exp_analyze exp_result Determine Rate Constant (k) exp_analyze->exp_result conclusion Comprehensive Understanding of Electrophilicity exp_result->conclusion comp_start Build & Optimize Structure comp_run Calculate LUMO & ESP Map comp_start->comp_run comp_analyze Analyze Electronic Properties comp_run->comp_analyze comp_result Identify Electrophilic Site comp_analyze->comp_result comp_result->conclusion

Caption: A synergistic workflow combining experimental kinetics and computational modeling.

Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC NameThis compoundPubChem [17]
Molecular FormulaC₄H₅NOPubChem [17]
Molecular Weight83.09 g/mol PubChem [17]
CAS Number6052-32-0PubChem [17]
Table 2: Comparative Reactivity of Electrophilic Warheads
Electrophile ClassTypical Target Residue(s)Reactivity MechanismKey Feature
Ynamides Asp, Glu , Cys, LysMichael AdditionTargets carboxylates; tunable reactivity [5][14]
α,β-Unsaturated AmidesCysMichael Addition"Gold standard" for Cys targeting [5]
Sulfonyl FluoridesTyr, Ser, Lys, HisSuFEx Click ChemistryCovalent bond with multiple residues
EpoxidesCys, HisRing OpeningForms stable thioether or alkylated imidazole

Conclusion

This compound is far more than a simple alkyne; it is a precisely engineered electrophile whose reactivity is governed by the delicate interplay of electron donation from its nitrogen atom and withdrawal by the adjacent amide group. This electronic push-pull system polarizes the alkyne, designating the β-carbon as a prime target for nucleophilic attack via a Michael addition mechanism. Its ability to form highly reactive keteniminium ion intermediates further expands its synthetic versatility. For researchers in drug discovery, the true power of this compound and its derivatives lies in their capacity to function as covalent warheads for previously challenging nucleophilic residues like aspartate and glutamate. A comprehensive understanding of its electrophilicity, achieved through a combination of kinetic experiments and computational analysis, is the key to fully unlocking the potential of this remarkable functional group.

References

  • Title: Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. Source: Journal of Medicinal Chemistry. [Link]

  • Title: Reactivity of ynamides in catalytic intermolecular annulations. Source: Chemical Society Reviews. [Link]

  • Title: What defines electrophilicity in carbonyl compounds. Source: Chemical Science. [Link]

  • Title: Michael Addition Reaction Mechanism. Source: Chemistry Steps. [Link]

  • Title: The Michael Addition Reaction and Conjugate Addition. Source: Master Organic Chemistry. [Link]

  • Title: Reactivity of epoxy-ynamides with metal halides: nucleophile (Br/Cl/OH)-assisted tandem intramolecular 5-exo-dig or 6-endo-dig cyclisation and AgF2. Source: RSC Publishing. [Link]

  • Title: Ynamides: A Modern Functional Group For The New Millennium. Source: PMC (PubMed Central). [Link]

  • Title: Michael addition reaction. Source: Wikipedia. [Link]

  • Title: 23.10: Conjugate Additions- The Michael Reaction. Source: Chemistry LibreTexts. [Link]

  • Title: 1,3-Butadiynamides the Ethynylogous Ynamides: Synthesis, Properties and Applications in Heterocyclic Chemistry. Source: PMC (PubMed Central). [Link]

  • Title: Brønsted acid-mediated reactions of ynamides. Source: Chemical Society Reviews. [Link]

  • Title: Nucleophilic Cycloaromatization of Ynamide-Terminated Enediynes. Source: The Journal of Organic Chemistry. [Link]

  • Title: Michael Addition. Source: Organic Chemistry Portal. [Link]

  • Title: Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. Source: PMC (PubMed Central). [Link]

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mechanism of ynamide polarization in but-2-ynamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Polarization and Reactivity of But-2-ynamide

Abstract

Ynamides have emerged as exceptionally versatile building blocks in modern organic synthesis, prized for a unique balance of stability and reactivity.[1][2][3] This guide delves into the fundamental electronic properties of this compound, a representative internal ynamide, to provide a deep understanding of its polarization. We will explore how the interplay between the nitrogen lone pair, the alkyne moiety, and the N-acyl group establishes a distinct electronic bias. This polarization dictates the molecule's reactivity, enabling it to engage in a wide array of highly regioselective transformations. Through mechanistic diagrams, representative protocols, and field-proven insights, this document serves as a technical resource for researchers aiming to harness the synthetic potential of ynamides in drug discovery and complex molecule synthesis.

The Ynamide Functional Group: A Primer on Stability and Reactivity

The synthetic utility of nitrogen-substituted alkynes has been recognized for decades. However, the practical application of their simplest form, ynamines, has been hampered by their high reactivity and instability, particularly towards hydrolysis.[2][3]

Ynamines vs. Ynamides: The Crucial Role of the Electron-Withdrawing Group

Ynamines feature a nitrogen atom directly attached to an alkyne. The lone pair of electrons on the nitrogen atom strongly donates into the π-system of the triple bond, rendering the alkyne extremely electron-rich and highly susceptible to protonation and subsequent hydrolysis.[2]

Ynamides are a class of N-alkynyl amides where the nitrogen atom is acylated with an electron-withdrawing group (EWG), such as a carbonyl or sulfonyl group.[1][4] This seemingly simple modification has profound consequences:

  • Modulated Electron Donation: The EWG delocalizes the nitrogen's lone pair, reducing its ability to donate into the alkyne.[3]

  • Enhanced Stability: This modulation of electron density significantly increases the compound's stability, making ynamides generally bench-stable, amenable to purification via silica gel chromatography, and far less prone to hydrolysis than ynamines.[4][5]

  • Tuned Reactivity: While more stable, the alkyne remains sufficiently activated, striking an excellent balance between stability and useful reactivity. This allows for controlled and predictable transformations that are often not possible with their ynamine counterparts.[1][2]

The Electronic Heart of this compound: Mechanism of Polarization

The unique reactivity of this compound is a direct consequence of the strong polarization of its carbon-carbon triple bond. This polarization is not intuitive from a simple inspection of the structure but is readily understood by examining its underlying electronic framework and resonance contributors.

Resonance Structures and Electron Distribution

The defining characteristic of an ynamide is the delocalization of the nitrogen's lone pair of electrons into the alkyne's π-system. This is best represented by its key resonance structures.[6] The zwitterionic resonance contributor reveals a high degree of electron density at the β-carbon (Cβ) and an electron deficiency at the α-carbon (Cα).

This electron distribution establishes a powerful dipole across the alkyne bond. Consequently:

  • The β-carbon is strongly nucleophilic and serves as the primary site of attack for electrophiles.

  • The α-carbon is electrophilic and is susceptible to attack by nucleophiles, particularly after activation of the ynamide.[7]

Caption: Resonance delocalization in this compound polarizes the alkyne.

Reactivity as a Function of Polarization

The inherent polarization of this compound governs its reaction pathways, providing chemists with a powerful tool for regioselective bond formation. The reactivity can be broadly categorized based on which carbon of the alkyne is involved in the key bond-forming step.

The Nucleophilic β-Carbon: Gateway to Cycloadditions and Additions

The electron-rich nature of the β-carbon makes it a potent nucleophile, readily participating in reactions with a wide range of electrophiles. This reactivity is central to many of the most powerful applications of ynamides.

  • Cycloaddition Reactions: Ynamides are exceptional partners in various cycloaddition reactions, including [2+2], [4+2], and transition metal-catalyzed higher-order cycloadditions.[7][8] The high reactivity and regioselectivity are driven by the nucleophilic attack of the β-carbon onto the electrophilic partner.

  • Nucleophilic Addition: The β-carbon can add to aldehydes, imines, and other electrophilic species, often catalyzed by a Lewis acid to activate the electrophile.[9]

The Electrophilic α-Carbon: The Keteniminium Pathway

While the β-carbon is inherently nucleophilic, the α-carbon can be rendered highly electrophilic through the formation of a keteniminium ion intermediate. This species is typically generated under acidic conditions (Brønsted or Lewis) or through the coordination of a transition metal catalyst (e.g., Au(I), Pt(II)).[10][11]

The process begins with the addition of an electrophile (E⁺, such as a proton or metal cation) to the nucleophilic β-carbon. This event disrupts the alkyne π-system and localizes a positive charge on the nitrogen, which is stabilized by resonance. The resulting keteniminium ion is a potent electrophile at the α-carbon, readily trapped by a wide range of nucleophiles.

G Ynamide This compound Keteniminium Keteniminium Intermediate (Electrophilic at Cα) Ynamide->Keteniminium + E⁺ (H⁺, Lewis Acid, Metal) (Attack at Cβ) Product Nucleophilic Addition Product Keteniminium->Product + Nu⁻ G node_start 1. Ynamide Activation node_coord 2. Nitrile Coordination & C-C Bond Formation node_start->node_coord [Au]⁺ coordinates to alkyne, β-carbon attacks first nitrile node_intermediate1 3. Vinylgold Intermediate node_coord->node_intermediate1 Forms intermediate A node_coord2 4. Second Nitrile Attack node_intermediate1->node_coord2 β-carbon of enamide attacks second nitrile node_intermediate2 5. Aza-metallocycle node_coord2->node_intermediate2 Forms intermediate B node_cyclization 6. 6π-Electrocyclization node_intermediate2->node_cyclization Ring formation node_product 7. Pyrimidine Product + Au(I) Catalyst node_cyclization->node_product Aromatization & catalyst turnover

Sources

Navigating the Chemistry of But-2-ynamide: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Proactive Safety

Physicochemical Properties of But-2-ynamide: The Foundation of Safe Handling

A thorough understanding of a compound's physical and chemical properties is the first step in a comprehensive safety assessment.

PropertyValueSource
Molecular Formula C₄H₅NOPubChem
Molecular Weight 83.09 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 6052-32-0PubChem
Appearance Not specified (likely a solid or liquid at room temperature)Inferred
Solubility Not specifiedInferred

Table 1: Physicochemical Properties of this compound.

The relatively low molecular weight of this compound suggests that it may have some volatility, a key consideration for inhalation exposure. The presence of both a polar amide group and a nonpolar hydrocarbon chain will influence its solubility in various laboratory solvents.

The Unique Reactivity of Ynamides: A Double-Edged Sword

Ynamides, including this compound, are characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This arrangement leads to a unique electronic structure and reactivity profile that distinguishes them from other alkynes.

The nitrogen atom's lone pair of electrons delocalizes into the alkyne, making the β-carbon nucleophilic. This inherent polarity governs much of their reactivity, making them valuable synthons in organic chemistry. However, this reactivity also underscores the need for careful handling. While ynamides are generally more stable and easier to handle than their ynamine counterparts, they are still considered reactive compounds.

Hazard Analysis: A Proactive Assessment

In the absence of a specific SDS for this compound, a thorough hazard analysis must be conducted by considering the functional groups present and the known hazards of related compounds.

Health Hazards
  • Inhalation: Alkynes can be toxic if inhaled, and given the potential volatility of this compound, inhalation of its vapors or any aerosols should be avoided.[3] Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Skin and Eye Contact: Alkynes and amides can cause skin and eye irritation.[3] Direct contact with this compound should be avoided through the use of appropriate personal protective equipment (PPE).

  • Ingestion: While less common in a laboratory setting, ingestion of amides can have toxic effects.

  • Cytotoxicity: While specific data for this compound is unavailable, some amide-containing compounds have demonstrated cytotoxic activity.[4] Therefore, it is prudent to handle this compound as a potentially cytotoxic agent.

Physical and Chemical Hazards
  • Flammability: Alkynes are flammable, and this compound should be treated as a flammable substance.[3] All sources of ignition, including open flames, hot plates, and static discharge, must be excluded from the handling area.

  • Reactivity: Ynamides are known to undergo a variety of reactions, including cycloadditions and reactions with nucleophiles and electrophiles. While generally stable, the potential for unexpected reactivity with other reagents should be considered. They should be stored away from strong oxidizing agents, strong acids, and strong bases.

Risk Mitigation and Handling Protocols: A Step-by-Step Guide

The following protocols are designed to minimize the risks associated with handling this compound.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Gloves should be inspected for any signs of degradation before use and changed frequently.

  • Body Protection: A flame-resistant lab coat should be worn and buttoned to its full length.

  • Respiratory Protection: For operations with a high potential for aerosol generation or if working outside of a fume hood is unavoidable, a properly fitted respirator with an organic vapor cartridge may be necessary.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.

Safe Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound, from receipt to disposal.

SafeHandlingWorkflow cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Weighing Weigh in a fume hood. Storage->Weighing Transport in secondary containment Reaction Perform reactions in a fume hood with appropriate engineering controls. Weighing->Reaction Waste Collect waste in a designated, properly labeled, and sealed hazardous waste container. Reaction->Waste Disposal Dispose of waste through institutional hazardous waste management. Waste->Disposal Receipt Receipt Receipt->Storage Inspect container upon receipt

Caption: Workflow for the safe handling of this compound.

Experimental Protocols
  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Containment: Place a weigh boat or appropriate container on a tared analytical balance inside the fume hood.

  • Transfer: Carefully transfer the desired amount of this compound to the container using a clean spatula or other appropriate tool. Avoid creating dust or aerosols.

  • Cleaning: Clean any spills within the balance and fume hood immediately using an appropriate absorbent material.

  • Sealing: Securely cap the stock container of this compound and the container with the weighed sample before removing them from the fume hood.

  • Inert Atmosphere: For reactions sensitive to air or moisture, utilize standard inert atmosphere techniques (e.g., Schlenk line or glovebox).

  • Temperature Control: Be mindful of the potential for exothermic reactions. Use an ice bath or other cooling method as necessary, especially during the addition of reagents.

  • Quenching: Carefully quench reactions involving this compound. Slow, dropwise addition of the quenching agent is recommended.

Emergency Procedures: Preparedness is Key

Spills

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: If it is safe to do so, close the fume hood sash and restrict access to the affected area.

  • Report: Notify your supervisor and the institutional environmental health and safety (EHS) office.

  • Cleanup: Only trained personnel with the appropriate PPE and spill kits should attempt to clean up a spill. For small spills within a fume hood, use an absorbent material (e.g., vermiculite or a commercial spill pillow) to contain the spill.[5] The absorbed material should be collected in a sealed, labeled hazardous waste container.

Fire
  • In case of a fire, activate the nearest fire alarm and evacuate the area.

  • If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it with a dry chemical or carbon dioxide extinguisher. Do not use water.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Storage and Disposal: Responsible Stewardship

Storage
  • This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Store away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Disposal
  • All waste containing this compound, including reaction residues and contaminated materials, must be collected in a designated and properly labeled hazardous waste container.

  • Never dispose of this compound or its waste down the drain.[7]

  • Follow all institutional, local, and national regulations for the disposal of reactive organic waste.[8]

Conclusion: Advancing Science Safely

This compound is a valuable tool for chemical innovation. By embracing a culture of safety and adhering to the principles and protocols outlined in this guide, researchers can unlock its synthetic potential while ensuring the well-being of themselves and their colleagues. The absence of a specific SDS for this compound necessitates a conservative and informed approach to its handling. Always consult with your institution's EHS department for guidance on specific procedures and in case of any uncertainty.

References

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Methodological & Application

Application Note & Protocol: Ruthenium-Catalyzed [2+2] Cycloaddition of But-2-ynamide for the Synthesis of Functionalized Cyclobutenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the ruthenium-catalyzed [2+2] cycloaddition of but-2-ynamide with alkenes. This protocol offers a robust and efficient method for the synthesis of highly functionalized cyclobutene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.[1][2][3][4] We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental protocol, discuss critical parameters and potential challenges, and highlight the significance of the resulting cyclobutene products.

Introduction: The Strategic Value of Ynamide Cycloadditions

The [2+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of four-membered rings. Among the various substrates for this transformation, ynamides have emerged as particularly versatile building blocks.[5] The nitrogen atom attached to the alkyne modulates its electronic properties, rendering it sufficiently reactive for cycloaddition while remaining stable enough for practical handling.[6] Ruthenium catalysts, in particular, have proven to be highly effective in mediating these cycloadditions, offering a distinct advantage in terms of functional group tolerance and predictable stereochemical outcomes.[7][8][9]

The resulting cyclobutene cores are not merely synthetic curiosities; they are increasingly recognized as privileged structures in drug discovery.[1][2][4] The inherent ring strain of the cyclobutane framework can be leveraged to control molecular conformation, enhance metabolic stability, and serve as a rigid scaffold to orient pharmacophoric groups in three-dimensional space.[1][4] This application note will focus on a representative ynamide, this compound, to illustrate the practical execution and underlying principles of this important reaction.

Mechanistic Rationale: Understanding the "Why"

A thorough understanding of the reaction mechanism is paramount for successful protocol execution and troubleshooting. The ruthenium-catalyzed [2+2] cycloaddition is generally believed to proceed through a well-defined catalytic cycle involving the formation of a metallacyclic intermediate.

The Catalytic Cycle

The reaction is initiated by the coordination of both the alkene and the ynamide to the ruthenium center. This is followed by an oxidative coupling step to form a ruthenacyclopentene intermediate. The final step is a reductive elimination that releases the cyclobutene product and regenerates the active ruthenium catalyst.

Ruthenium-Catalyzed [2+2] Cycloaddition Mechanism Ru_catalyst [Ru] Catalyst Coordination Coordination of Alkene & Ynamide Ru_catalyst->Coordination + Alkene + Ynamide Ru_complex [Ru]-Alkene-Ynamide Complex Coordination->Ru_complex Oxidative_Coupling Oxidative Coupling Ru_complex->Oxidative_Coupling Ruthenacyclopentene Ruthenacyclopentene Intermediate Oxidative_Coupling->Ruthenacyclopentene Reductive_Elimination Reductive Elimination Ruthenacyclopentene->Reductive_Elimination Cyclobutene_Product Cyclobutene Product Reductive_Elimination->Cyclobutene_Product Regeneration Catalyst Regeneration Reductive_Elimination->Regeneration Regeneration->Ru_catalyst

Caption: Proposed mechanism for the Ru-catalyzed [2+2] cycloaddition.

The Role of the Ruthenium Catalyst

A variety of ruthenium complexes can catalyze this transformation, with Cp*RuCl(PPh3)2 and related derivatives being common choices.[10][11] The choice of catalyst is critical as it influences reaction rates, yields, and in some cases, stereoselectivity. The electronic and steric properties of the ligands on the ruthenium center dictate the facility of substrate coordination and the subsequent elementary steps of the catalytic cycle. For instance, more electron-donating ligands can increase the electron density at the metal center, potentially facilitating the oxidative coupling step.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline for the ruthenium-catalyzed [2+2] cycloaddition of a generic this compound with an alkene. Researchers should optimize conditions for their specific substrates.

Materials and Equipment

Reagents:

  • This compound derivative (e.g., N-benzyl-N-methylthis compound)

  • Alkene (e.g., norbornene)

  • Ruthenium catalyst (e.g., [CpRuCl]4 or CpRuCl(PPh3)2)

  • Anhydrous solvent (e.g., THF, Toluene, or Dichloromethane)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Magnetic stir plate

  • Standard laboratory glassware for workup and purification

  • Flash chromatography system

  • NMR spectrometer and mass spectrometer for product characterization

Reaction Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_analysis Analysis Prep_Flask Oven-dry flask & stir bar Inert_Atm Establish inert atmosphere (Ar/N2) Prep_Flask->Inert_Atm Add_Reagents Add Ru catalyst, ynamide, and alkene Inert_Atm->Add_Reagents Add_Solvent Add anhydrous solvent via syringe Add_Reagents->Add_Solvent Stir Stir at specified temperature Add_Solvent->Stir TLC_GCMS Monitor reaction by TLC or GC-MS Stir->TLC_GCMS Quench Quench reaction (if necessary) TLC_GCMS->Quench Upon completion Extract Solvent extraction Quench->Extract Dry_Concentrate Dry organic layer & concentrate Extract->Dry_Concentrate Purify Purify by flash chromatography Dry_Concentrate->Purify Characterize Characterize product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for the cycloaddition reaction.

Detailed Procedure
  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the ruthenium catalyst (e.g., [Cp*RuCl]4, 2.5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the this compound (1.0 equiv) and the alkene (1.2-2.0 equiv).

  • Solvent Addition: Add anhydrous solvent (to achieve a concentration of 0.1-0.5 M) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to several days.[8]

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified cyclobutene product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Interpretation

The success of the reaction is highly dependent on the specific substrates and reaction conditions. Below is a table summarizing representative data for the cycloaddition of various but-2-ynamides with norbornene, a commonly used alkene partner.

EntryYnamide Substituent (on N)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzyl, Methyl[CpRuCl]4 (5)Toluene802485
2Phenyl, Methyl[CpRuCl]4 (5)THF654872
3TosylCpRuCl(PPh3)2 (10)Dichloromethane257265
4Boc[CpRuCl]4 (2.5)Toluene1001291

Interpretation of Data:

  • Catalyst Loading: Higher catalyst loadings may be necessary for less reactive substrates.[10] However, minimizing the catalyst amount is economically and environmentally beneficial.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates and yields. Non-polar aprotic solvents like toluene are often effective, but THF and dichloromethane can also be suitable.[12]

  • Temperature and Time: The reaction temperature and duration are interdependent. More reactive substrates may proceed to completion at room temperature, while others require heating.[13] Prolonged reaction times at high temperatures may lead to catalyst decomposition or side product formation.[10][12]

Troubleshooting and Field-Proven Insights

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a freshly opened or properly stored catalyst. Consider catalyst activation procedures if applicable.
Poor quality reagents/solventEnsure all reagents are pure and solvents are anhydrous.
Insufficient temperature/timeGradually increase the reaction temperature and monitor for product formation.
Formation of byproducts Catalyst decompositionUse a lower reaction temperature or a more stable catalyst.
Side reactions of substratesConsider using a more selective catalyst or modifying the substrate to block reactive sites.
Air or moisture contaminationEnsure rigorous inert atmosphere techniques are employed.
Difficulty in purification Co-elution of product and starting materialsOptimize the eluent system for flash chromatography. Consider alternative purification methods like preparative TLC or HPLC.

Expert Insight: The reactivity of the ynamide is influenced by the electron-withdrawing nature of the substituent on the nitrogen atom.[6] More electron-withdrawing groups can decrease the nucleophilicity of the alkyne, potentially slowing down the reaction. Conversely, overly electron-rich ynamines may lead to undesired side reactions.[6]

Conclusion

The ruthenium-catalyzed [2+2] cycloaddition of this compound is a highly valuable transformation for the synthesis of functionalized cyclobutenes. This application note has provided a detailed protocol, mechanistic insights, and practical guidance to enable researchers to successfully implement this methodology in their own laboratories. The resulting cyclobutene products serve as versatile intermediates for the development of novel therapeutics and advanced materials.

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  • ResearchGate. (2023). The Application of Cyclobutane Derivatives in Organic Synthesis. [Link]

Sources

High-Efficiency Heterocycle Synthesis via Brønsted Acid-Mediated But-2-ynamide Activation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-YNA-2026

Executive Summary

But-2-ynamides represent a privileged class of "polar alkynes" where the nitrogen atom donates electron density into the triple bond, creating a distinct polarization gradient. While transition metal catalysis (Au, Rh, Cu) has historically dominated ynamide functionalization, Brønsted acid catalysis has emerged as a powerful, metal-free alternative for generating molecular complexity.[1][2]

This Application Note details the strategic use of Brønsted acids to activate but-2-ynamides, accessing the highly reactive keteniminium ion intermediate. We provide validated protocols for synthesizing nitrogen-containing heterocycles (indoles and spirocyclic systems), emphasizing the "Keteniminium Pictet-Spengler" cyclization and asymmetric dearomatization.

Mechanistic Foundation: The Keteniminium Manifold

The success of these protocols relies on the regioselective protonation of the ynamide. Unlike standard internal alkynes, the nitrogen lone pair polarizes the but-2-ynamide bond, directing the proton (


) exclusively to the 

-carbon.
The Pathway[3][4][5]
  • Protonation: The Brønsted acid protonates the

    
    -carbon (C3 of the this compound).
    
  • Activation: This generates a Keteniminium Ion , a potent electrophile at the

    
    -carbon (C2).
    
  • Trapping: A pendant nucleophile (arene, indole, phenol, or amide) attacks the

    
    -carbon.
    
  • Re-aromatization/Tautomerization: Loss of a proton yields the final heterocycle.

Mechanistic Visualization[6]

KeteniminiumPathway Ynamide This compound (Substrate) TS_Prot Regioselective Protonation (β-C) Ynamide->TS_Prot + H+ Acid Brønsted Acid (TfOH / CPA) Acid->TS_Prot Keteniminium Keteniminium Ion (Electrophilic α-C) TS_Prot->Keteniminium Cyclization C-C / C-N Bond Formation Keteniminium->Cyclization + Nu Nucleophile Pendant Nucleophile (Indole/Phenol) Nucleophile->Cyclization Product Heterocycle (Indole/Spirocycle) Cyclization->Product - H+

Figure 1: The Keteniminium Ion Manifold. Protonation of the electron-rich ynamide generates the activated electrophile, enabling rapid nucleophilic trapping.

Substrate Scope & Acid Selection[13]

The choice of Brønsted acid is critical. The acid must be strong enough to protonate the ynamide but compatible with the nucleophile to avoid decomposition.

Table 1: Brønsted Acid Selection Guide for Ynamide Cyclizations

Acid TypeRepresentative CatalystpKa (approx)Application Context
Superacid Triflic Acid (TfOH)-14 (H₂O)Non-activated nucleophiles; difficult cyclizations (e.g., benzene rings).
Strong Acid HNTf₂ (Bistriflimide)-12 (H₂O)General purpose; high solubility in organic solvents; "Keteniminium Pictet-Spengler".
Sulfonic Acid p-TsOH (Tosic Acid)-2.8 (H₂O)Activated nucleophiles (e.g., electron-rich phenols); hydration reactions.
Chiral Acid Chiral Phosphoric Acids (CPA)1-2 (DMSO)Enantioselective cyclizations; Asymmetric dearomatization (BINOL-derived).

Experimental Protocols

Protocol A: The Keteniminium Pictet-Spengler Cyclization (Indole Synthesis)

Target: Tetrahydro-β-carbolines or fused indole systems.

This reaction mimics the classic Pictet-Spengler but uses an ynamide as the carbonyl equivalent. It is robust and avoids the need for aldehydes.

Materials:

  • Substrate: N-[2-(1H-indol-3-yl)ethyl]-N-tosylthis compound (1.0 equiv)

  • Catalyst: HNTf₂ (5–10 mol%) or TfOH (5 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Quench: Sat. NaHCO₃

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the tryptamine-derived ynamide (0.2 mmol) in anhydrous DCM (2.0 mL, 0.1 M).

  • Degassing: Briefly degas the solvent with argon to remove ambient moisture (moisture leads to hydrolysis side-products).

  • Catalysis: Cool the reaction to 0 °C. Add HNTf₂ (10 mol%) dropwise as a solution in DCM.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 1–4 hours.

    • Monitoring: Monitor by TLC. The ynamide starting material (usually UV active) will disappear. A more polar spot (product) will appear.

  • Quench: Upon completion, quench with saturated aqueous NaHCO₃ (2 mL).

  • Workup: Extract with DCM (3 x 5 mL). Dry combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome: 85–95% yield of the fused tetracyclic indole derivative.

Protocol B: Asymmetric Dearomatization of Phenol-Ynamides

Target: Chiral Spirocyclic Enones.

This advanced protocol utilizes Chiral Brønsted Acids (CPA) to induce enantioselective cyclization, a recent breakthrough validated by the Ye group (2021).

Materials:

  • Substrate: N-(2-hydroxyphenyl)-N-sulfonylthis compound derivative.

  • Catalyst: (R)-TRIP or (R)-SPINOL-derived Phosphoric Acid (5–10 mol%).

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Additives: 5Å Molecular Sieves (critical for removing trace water).

Step-by-Step Methodology:

  • Drying: Flame-dry a reaction vial and add 50 mg of activated 5Å Molecular Sieves.

  • Dissolution: Add the phenol-ynamide substrate (0.1 mmol) and the Chiral Phosphoric Acid catalyst (5 mol%) to the vial.

  • Solvent Addition: Add anhydrous DCE (2.0 mL) under Argon atmosphere.

  • Incubation: Stir at room temperature (25 °C) or mild heat (40 °C) depending on substrate sterics.

    • Mechanistic Note: The CPA protonates the ynamide while hydrogen-bonding to the sulfonyl group, creating a tight chiral ion pair that directs the facial attack of the phenol ring.

  • Completion: Reaction typically completes in 12–24 hours.

  • Purification: Direct loading onto a silica gel column (minimize handling to preserve enantiopurity).

Expected Outcome: Spirocyclic enone with >90% yield and >90:10 e.r.

Troubleshooting & Optimization ("The Art of the Acid")

IssueProbable CauseCorrective Action
Hydrolysis (Amide formation) Trace water in solvent acts as nucleophile.Use freshly distilled solvents; add 4Å/5Å Molecular Sieves; ensure Argon atmosphere.
Low Conversion Acid pKa too high (too weak).Switch from TsOH to HNTf₂ or TfOH. Increase concentration (0.2 M).
Decomposition/Blackening Acid too strong; polymerization.Lower temperature to -78 °C; dilute reaction (0.05 M); switch to milder acid (CSA or Diphenyl phosphate).
Regioselectivity Issues Steric clash at

-position.
While this compound is generally regioselective, bulky N-protecting groups (e.g., N-Boc vs N-Ts) can influence the conformation.

References

  • Evano, G., et al. "Chemistry of Ynamides." Chemical Reviews, 2008. Link

  • Zhang, X., et al. "Brønsted Acid-Catalyzed Highly Stereoselective Arene-Ynamide Cyclizations." Journal of the American Chemical Society, 2005. Link

  • Chen, Y.-B., Qian, P.-C., & Ye, L.-W. "Brønsted acid-mediated reactions of ynamides."[1] Chemical Society Reviews, 2020.[1] Link

  • Gagosz, F. "Keteniminium Ions: Unique and Versatile Reactive Intermediates for Chemical Synthesis." European Journal of Organic Chemistry, 2017. Link

  • Ye, L.-W., et al. "Asymmetric dearomatization catalysed by chiral Brønsted acids via activation of ynamides."[3] Nature Chemistry, 2021. Link

Sources

developing chemical probes with a but-2-ynamide functional group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing Chemical Probes with a But-2-ynamide Functional Group

Abstract

The resurgence of Targeted Covalent Inhibitors (TCIs) has necessitated the expansion of the "warhead" toolbox beyond the ubiquitous acrylamide.[1] The This compound (or 2-butynamide) functional group—an internal alkynamide—occupies a critical "Goldilocks" zone in chemical biology. Unlike terminal alkynes (propargylamides), which can suffer from metabolic instability or non-specific reactivity, the terminal methyl group of the this compound provides steric shielding and electronic stabilization. This results in a milder electrophile that selectively targets cysteines based on proximity and orientation rather than intrinsic reactivity. This guide details the design principles, synthesis, and proteomic validation of this compound probes.

Part 1: Design Principles & Mechanism

The Electrophilic Niche

The this compound warhead functions as a Michael acceptor. Upon binding of the scaffold to its target protein, a nucleophilic cysteine thiol attacks the


-carbon of the alkyne, resulting in a stable vinyl thioether adduct.
Warhead TypeStructureReactivitySelectivity Profile
Acrylamide

HighModerate; can label solvent-exposed Cys.
Chloroacetamide

Very HighLow; promiscuous alkylator.
Propargylamide

ModerateModerate; metabolic liability (CYP inhibition).
This compound

Low/Tunable High; requires precise steric fit.
Mechanistic Logic

The reaction is a conjugate addition. The internal methyl group (


) exerts an electron-donating inductive effect (+I), effectively raising the LUMO energy of the 

-system compared to a terminal alkyne. Consequently, but-2-ynamides rarely react with free glutathione (GSH) in the cytosol at appreciable rates. They require the local environment of a protein binding pocket (e.g., the oxyanion hole stabilizing the carbonyl) to facilitate the reaction. This makes them ideal for Activity-Based Protein Profiling (ABPP) where background noise must be minimized.
Strategic Workflow

The following decision matrix outlines when to deploy a this compound warhead.

DesignStrategy Start Target Identification CysCheck Is there a Cys within 10Å of the ligand binding site? Start->CysCheck ReactivityCheck Is the Cys catalytic or highly nucleophilic? CysCheck->ReactivityCheck Yes Acrylamide Use Acrylamide (Standard Potency) ReactivityCheck->Acrylamide Yes (Low pKa) StericFit Does the pocket tolerate the linear alkyne + methyl cap? ReactivityCheck->StericFit No (High pKa/Structural) Butynamide Use this compound (High Selectivity Required) StericFit->Acrylamide No (Steric Clash) StericFit->Butynamide Yes

Figure 1: Decision matrix for selecting this compound over standard acrylamides. The warhead is favored for targeting non-catalytic cysteines where high specificity is required to avoid off-target toxicity.

Part 2: Synthesis Protocol

Objective: Install the this compound warhead onto a primary or secondary amine-bearing scaffold.

Reagents:

  • Scaffold (

    
    ):  Your specific ligand.
    
  • 2-Butynoic Acid (Tetrolic Acid): The warhead precursor (CAS: 590-93-2).

  • HATU: Coupling agent.

  • DIPEA: Base.

  • DMF: Solvent (Anhydrous).

Protocol:

  • Preparation: Dissolve 2-butynoic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration relative to scaffold).

  • Activation: Add DIPEA (3.0 eq) and stir at room temperature (RT) for 5 minutes to activate the acid.

  • Coupling: Add the amine scaffold (

    
    , 1.0 eq) to the mixture.
    
  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS.[2][3]

    • Note: But-2-ynamides are stable; unlike acrylamides, they do not polymerize easily.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

    
    , and brine.
    
  • Purification: Flash chromatography or Preparative HPLC.

  • QC: Verify identity via

    
    -NMR. The methyl group of the this compound typically appears as a singlet around 
    
    
    
    2.0 ppm.

Part 3: Biochemical Validation (GSH Reactivity)

Rationale: Before proteomic profiling, you must establish the "intrinsic reactivity" of the probe. A this compound should exhibit a long half-life (


) with glutathione compared to acrylamides.

Protocol: GSH Half-Life Assay

  • Stock Solutions: Prepare 10 mM probe in DMSO and 100 mM reduced Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix probe (final 50

    
    M) with GSH (final 5 mM, 100x excess) in PBS. Include an internal standard (e.g., indoprofen).
    
  • Sampling: Incubate at 37°C. Aliquot samples at

    
     hours.
    
  • Quenching: Quench aliquots with 1% formic acid/acetonitrile to stop the reaction.

  • Analysis: Analyze by LC-MS/MS. Monitor the disappearance of the parent mass

    
    .
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
      .
      
    • Success Criteria: For a this compound, target

      
       hours. If 
      
      
      
      hours, the probe is likely too reactive for specific labeling.

Part 4: Proteomic Profiling (ABPP)

Rationale: To prove the probe targets the intended protein in a complex environment, we use Activity-Based Protein Profiling (ABPP) with a "Click Chemistry" handle. Since the this compound is the warhead, the scaffold must contain an alkyne or azide tag. However, since the warhead itself contains an alkyne, you must use an Azide-tagged probe or a scaffold with a distinct ligation handle (like a terminal alkyne elsewhere, though this risks chemical ambiguity). Best Practice: Use a probe with a terminal alkyne tag on the scaffold tail, distinct from the internal alkyne warhead . The copper-catalyzed click reaction (CuAAC) is specific to terminal alkynes; the internal this compound will not participate in the click reaction.

Workflow Visualization:

ABPP_Workflow Lysate Cell Lysate (Proteome) Incubation Probe Incubation (1-5 µM, 1h) Lysate->Incubation Labeling Click CuAAC Click (Biotin-Azide) Incubation->Click Tagging Enrich Streptavidin Enrichment Click->Enrich Capture Digest On-Bead Tryptic Digest Enrich->Digest Proteolysis MS LC-MS/MS Analysis Digest->MS ID & Quant

Figure 2: Gel-free ABPP workflow. The internal alkyne of the this compound does not interfere with the CuAAC reaction targeting the terminal alkyne reporter tag.

Detailed Protocol:

  • Lysis: Lyse cells in PBS containing protease inhibitors (omit DTT/EDTA as they interfere with labeling/click). Adjust protein concentration to 1 mg/mL.

  • Labeling: Add this compound Probe (1–10

    
    M) to lysate. Incubate 1 hr at RT.
    
    • Control: Pre-incubate with high concentration of non-alkyne competitor or heat-denatured lysate.

  • Click Reaction: Add the following sequentially:

    • Biotin-Azide (100

      
      M)
      
    • TCEP (1 mM)

    • TBTA Ligand (100

      
      M)
      
    • 
       (1 mM)
      
  • Incubation: Vortex and incubate 1 hr at RT.

  • Precipitation: Add cold MeOH/CHCl3 (4:1) to precipitate proteins and remove excess reagents. Wash pellet 2x with cold MeOH.

  • Enrichment: Re-solubilize pellet in 1% SDS/PBS. Dilute to 0.2% SDS. Add Streptavidin-agarose beads. Rotate 2 hrs.

  • Washing: Wash beads aggressively (1% SDS, 4M Urea) to remove non-covalent binders.

  • Digestion: Perform on-bead tryptic digestion (overnight).

  • Analysis: Inject peptides onto High-Resolution MS (e.g., Orbitrap). Search data for the specific mass shift of the this compound adduct (

    
    ).
    

References

  • Design of Tunable Warheads

    • Lonsdale, R., & Ward, R. A. (2018).[4] Structure-based design of targeted covalent inhibitors. Chemical Society Reviews, 47, 3816-3843.

  • This compound Specifics

    • De Cesco, S., et al. (2017). Covalent inhibitors design: Structure, reactivity and selectivity. European Journal of Medicinal Chemistry, 138, 96-114.

  • ABPP Protocols

    • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[5] Chemistry & Biology, 11(4), 535-546.

  • GSH Reactivity Standards

    • Flanagan, M. E., et al. (2014). Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors. Journal of Medicinal Chemistry, 57(23), 10072-10079.

Sources

Application Note: Chemoselective Incorporation of But-2-ynamide Warheads via CuAAC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the precise intersection of But-2-ynamide (a privileged electrophilic warhead in covalent drug discovery) and Copper-Catalyzed Click Chemistry (CuAAC) .

Scientific Premise: Standard CuAAC requires terminal alkynes. This compound (


) is an internal electron-deficient alkyne. Therefore, "this compound in Click Chemistry" typically refers to orthogonal functionalization : using CuAAC to ligate a this compound-containing payload to a scaffold (e.g., a PROTAC, fluorescent probe, or DNA-encoded library) without destroying the this compound warhead itself.

This guide details the Chemoselective Ligation Protocol , ensuring the CuAAC reaction occurs exclusively at a terminal alkyne handle while preserving the internal this compound for its biological target (Cysteine).

Executive Summary

The This compound moiety has emerged as a critical "warhead" in covalent drug discovery (e.g., in BTK inhibitors like Acalabrutinib). Unlike highly reactive acrylamides, 2-alkynamides offer tunable reactivity toward non-catalytic cysteines. However, incorporating this warhead into complex biological tools (ABPP probes, PROTACs) requires robust ligation chemistry.

This protocol details the use of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to synthesize this compound conjugates. The core challenge addressed here is chemoselectivity : directing the copper catalyst to a distal terminal alkyne "click handle" while preventing the degradation or premature reaction of the internal electron-deficient this compound warhead.

Technical Background & Mechanism

The Orthogonality Principle

The success of this protocol relies on the mechanistic distinction between CuAAC and Michael Additions:

  • CuAAC (The Ligation Step): Strictly requires a terminal alkyne (

    
    ) to form the Copper(I)-acetylide intermediate. The internal alkyne of the this compound (
    
    
    
    ) cannot form this acetylide and is inert to standard CuAAC conditions.
  • Michael Addition (The Biological Step): The this compound is an electron-deficient Michael acceptor. It reacts with nucleophiles (thiols) but is stable against the triazole-forming conditions of CuAAC.

Mechanistic Pathway Diagram

The following diagram illustrates the chemoselective workflow: constructing a "Clickable Warhead" and ligating it to a scaffold.

Chemoselectivity cluster_selectivity Chemoselectivity Checkpoint Precursor But-2-ynoic Acid Intermediate Clickable Warhead (N-Propargyl-but-2-ynamide) Precursor->Intermediate Amide Coupling Linker Propargyl Amine (Click Handle) Linker->Intermediate Scaffold Azide-Tagged Scaffold (R-N3) Cu_Cycle Cu(I) Catalytic Cycle (Selective for Terminal Alkyne) Scaffold->Cu_Cycle Azide Binding Intermediate->Cu_Cycle Terminal Alkyne Binding Product Final Conjugate (Triazole-Linked Warhead) Cu_Cycle->Product 1,4-Triazole Formation Inhibition Covalent Adduct (Thio-alkene) Product->Inhibition Biological Assay (Michael Addition) Cys_Target Target Protein (Cysteine Thiol) Cys_Target->Inhibition

Figure 1: Chemoselective workflow. The internal alkyne (this compound) survives the Cu(I) cycle, which acts exclusively on the propargyl (terminal) handle.

Experimental Protocol: Synthesis of this compound Probes

Materials & Reagents
ComponentGrade/SpecPurpose
Alkyne Precursor N-(prop-2-ynyl)this compoundThe "Clickable Warhead" (Dual alkyne).
Azide Partner R-Azide (e.g., Biotin-PEG3-N3)The scaffold/tag to be attached.
CuSO₄[1][2] · 5H₂O 99.9% PureCopper source (Pre-catalyst).
THPTA Ligand Tris(3-hydroxypropyltriazolylmethyl)amineCritical: Protects Cu(I) from oxidation and prevents alkyne homocoupling.
Sodium Ascorbate Freshly prepared (0.5 M)Reducing agent (Cu(II)

Cu(I)).
Buffer PBS (pH 7.4) or HEPESReaction medium.
Aminoguanidine OptionalScavenger for dehydroascorbate (prevents protein modification if clicking on proteins).
Step-by-Step Ligation Protocol

Objective: Link an azide-fluorophore to N-(prop-2-ynyl)this compound.

  • Stock Preparation:

    • Dissolve Alkyne Precursor (this compound derivative) in DMSO to 10 mM.

    • Dissolve Azide Partner in DMSO to 10 mM.

    • Cu/Ligand Premix (Critical Step): Mix CuSO₄ (20 mM in water) and THPTA (100 mM in water) in a 1:5 molar ratio. Incubate for 5 minutes. The solution should turn light blue. Why? Pre-complexing prevents free copper from catalyzing oxidative side reactions.

  • Reaction Assembly:

    • In a 1.5 mL microcentrifuge tube, combine reagents in the following order:

      • PBS Buffer (pH 7.4): To final volume (e.g., 440 µL).

      • Alkyne Precursor (10 mM): 10 µL (Final: 200 µM).

      • Azide Partner (10 mM): 10 µL (Final: 200 µM).

      • Cu/THPTA Premix : 20 µL (Final Cu: 1 mM).

      • Sodium Ascorbate (100 mM fresh): 20 µL (Final: 4 mM).

  • Incubation:

    • Vortex gently, flush headspace with N₂ or Ar (recommended but not strictly necessary with THPTA).

    • Incubate at 25°C for 1 hour in the dark.

    • Note: Do not heat >40°C. Thermal energy can trigger non-specific degradation of the this compound.

  • Quenching & Purification:

    • Small Molecule: Dilute with EtOAc, wash with water/brine to remove Cu salts.

    • Protein Conjugate: Desalt using a PD-10 column or Zeba spin column to remove excess copper and ascorbate.

Quality Control (Self-Validation)

To ensure the this compound warhead remained intact during the click reaction, perform a GSH Reactivity Assay :

  • Incubate the purified Click-Product (50 µM) with L-Glutathione (GSH, 5 mM) in PBS (pH 7.4) at 37°C.

  • Monitor via LC-MS at T=0 and T=60 min.

  • Pass Criteria: Mass shift of +307 Da (GSH adduct) observed only at the internal alkyne position. If no adduct forms, the warhead was degraded.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Oxygen poisoning of Cu(I).[1]Increase Ascorbate concentration (up to 10 mM) or degas buffers.
By-product Formation Glaser Coupling (Alkyne-Alkyne).Strictly maintain Cu:THPTA ratio at 1:5. Do not use CuBr without ligand.
Warhead Degradation Hydrolysis of the ynamide.Ensure pH is near 7.4. Avoid strong bases. This compound is stable, but N-alkynyl ynamides are acid-sensitive.
Precipitation Poor solubility of reactants.Add up to 20% DMSO or t-Butanol to the aqueous buffer.

Advanced Note: Direct Cycloaddition of Internal Alkynes?

Can this compound itself react with the azide? While standard CuAAC is specific to terminal alkynes, Ruthenium-catalyzed (RuAAC) click chemistry can react internal alkynes to form 1,4,5-trisubstituted triazoles. However, RuAAC is incompatible with many biological conditions.

  • Warning: If you observe a mixture of regioisomers or reaction at the internal alkyne, ensure you are using Cu(I) (specific for terminal) and not a thermal Huisgen system (non-specific).

References

  • Mechanism of CuAAC: Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Theoretical Study." Journal of the American Chemical Society.[3] Link

  • This compound in Drug Discovery: Barf, T., et al. (2017). "Acalabrutinib (ACP-196): A Covalent BTK Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile." Journal of Pharmacology and Experimental Therapeutics. Link

  • Ligands in Click Chemistry: Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. Link

  • Covalent Probes: Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

Sources

Application Note: Targeting Carboxyl Residues in Proteins with But-2-ynamide Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction and Significance

The landscape of covalent chemical biology has been predominantly focused on targeting nucleophilic amino acid residues, with cysteine and lysine being the most frequently addressed due to their high intrinsic reactivity.[1][2] However, this leaves a vast portion of the proteome, and numerous potential drug targets, unexplored. The acidic residues, aspartic acid (Asp) and glutamic acid (Glu), are critical for protein function, participating in catalysis, metal coordination, and protein-protein interactions. Despite their prevalence, methods for their selective covalent modification have been limited.[2]

Traditional approaches for labeling carboxyl groups rely on "zero-length" crosslinkers like carbodiimides (e.g., EDC), which activate the carboxyl group for subsequent reaction with a primary amine.[3][4] While effective, this two-component system can have limitations in cellular contexts. The emergence of novel electrophilic warheads capable of directly and selectively targeting carboxylates offers a paradigm shift in probing and drugging these important residues.

This application note introduces the use of ynamides, specifically but-2-ynamide and its derivatives, as a novel class of electrophiles for the direct covalent modification of protein carboxyl groups.[5] Ynamides are versatile building blocks in organic synthesis, recognized for the unique reactivity of their polarized carbon-carbon triple bond.[6] When deployed as a chemical probe or warhead, the ynamide functional group can efficiently modify Asp and Glu residues both in vitro and in situ, paving the way for innovative applications in chemoproteomic profiling and the development of next-generation covalent inhibitors.[5]

Mechanism of Action: Ynamide-Carboxylate Adduct Formation

The reaction between an ynamide and a carboxylic acid is a distinct process rooted in the electrophilic nature of the ynamide's β-carbon. The reaction proceeds through a hydrocarboxylation mechanism, forming a key reactive intermediate.

Causality of the Reaction:

  • Protonation and Activation: The reaction is initiated by the protonation of the ynamide by the carboxylic acid. This protonation increases the electrophilicity of the alkyne system.

  • Nucleophilic Attack: The resulting carboxylate anion acts as a nucleophile, attacking the electrophilic β-carbon of the protonated ynamide.

  • Intermediate Formation: This sequence of events leads to the formation of a highly reactive α-acyloxyenamine (enol ester) intermediate.[7][8] This intermediate is the covalent adduct that effectively labels the protein. Computational studies suggest this hydrocarboxylation is kinetically favorable and thermodynamically irreversible.[8]

This adduct is stable enough for subsequent detection and analysis, providing a robust method for tagging proteins at specific Asp or Glu residues.

Figure 1: Mechanism of carboxylate modification by a this compound electrophile.

Experimental Design and Key Considerations

Successful implementation of this technique requires careful planning, particularly in probe design and reaction optimization.

This compound Probe Design

A functional chemoproteomic probe requires two key features: the reactive warhead (this compound) and a reporter handle for downstream analysis.

  • Warhead: The this compound moiety provides the reactivity towards carboxyl groups.

  • Reporter Handle: This allows for visualization or enrichment of labeled proteins. Common choices include:

    • Biotin: For affinity purification of labeled proteins using streptavidin-coated beads.

    • Terminal Alkyne or Azide: For bioorthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to a corresponding tag (e.g., biotin or a fluorophore). This two-step approach is standard in activity-based protein profiling (ABPP).[9][10]

Reaction Conditions
  • pH: This is the most critical parameter. The carboxyl side chains of Asp (pKa ~3.9) and Glu (pKa ~4.3) must be deprotonated (carboxylate form) to act as effective nucleophiles. However, the ynamide activation is acid-catalyzed. Therefore, a moderately acidic pH range of 5.0 to 6.5 is recommended as a starting point. This balances the need for a sufficient population of reactive carboxylates with the requirement for ynamide activation.

  • Buffer Selection: Use a non-nucleophilic buffer to avoid side reactions. MES (2-(N-morpholino)ethanesulfonic acid) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are suitable choices. Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate).

  • Probe Concentration and Incubation Time: These must be optimized empirically. Start with a probe concentration of 10-100 µM for cell lysate experiments and incubate for 1-4 hours at room temperature or 37°C. For purified proteins, lower concentrations and shorter times may be sufficient.

Essential Controls for a Self-Validating System

To ensure the trustworthiness of your results, the following controls are mandatory:

  • No-Probe Control: A sample treated with vehicle (e.g., DMSO) only, to identify proteins that non-specifically bind to the enrichment resin.

  • Heat-Denatured Control: A sample with heat-denatured proteome is labeled to distinguish specific, conformation-dependent labeling from non-specific reactions with highly accessible surface residues.

  • Competition Control: Pre-incubate the proteome with a non-handle-bearing "parent" this compound molecule before adding the reporter-tagged probe. A reduction in signal for a given protein indicates specific binding at the target site.

Detailed Protocols

The following protocols provide a framework for using a this compound probe (referred to as Y-probe ) for protein labeling. This example assumes the use of an alkyne-tagged Y-probe for a two-step click chemistry workflow.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol is designed to validate the direct interaction between the Y-probe and a target protein.

  • Protein Preparation:

    • Prepare the purified protein of interest at a concentration of 1-5 µM in a non-nucleophilic buffer (e.g., 50 mM MES, 150 mM NaCl, pH 6.0).

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of the alkyne-tagged Y-probe in anhydrous DMSO.

    • Add the Y-probe to the protein solution to a final concentration of 10-50 µM (a 10-fold molar excess is a good starting point).

    • For the negative control, add an equivalent volume of DMSO.

    • Incubate the reaction at 37°C for 1-2 hours with gentle agitation.

  • Removal of Excess Probe:

    • Remove unreacted Y-probe using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the reaction buffer.[11]

  • Click Chemistry & Visualization:

    • To the labeled protein solution, add the following click chemistry reagents:

      • Azide-fluorophore (e.g., Azide-TAMRA): 100 µM

      • Tris(2-carboxyethyl)phosphine (TCEP): 1 mM

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM

      • Copper(II) sulfate (CuSO₄): 1 mM

    • Incubate for 1 hour at room temperature.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE. Visualize the labeled protein using an in-gel fluorescence scanner. Confirm protein presence by Coomassie staining. Successful labeling will result in a fluorescent band at the molecular weight of the target protein.

Protocol 2: Proteome-Wide Labeling in Cell Lysate

This protocol outlines the procedure for identifying protein targets in a complex biological sample.

  • Lysate Preparation:

    • Harvest cultured cells and wash twice with cold 1X PBS.

    • Lyse the cells by sonication or Dounce homogenization in a hypotonic, non-nucleophilic buffer (e.g., 50 mM MES, pH 6.0, with protease inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay. Adjust the concentration to 2-5 mg/mL.

  • Proteome Labeling:

    • To 1 mL of the cell lysate, add the alkyne-tagged Y-probe to a final concentration of 50 µM.

    • Include all necessary controls (DMSO vehicle, heat-denatured lysate).

    • Incubate for 1 hour at 37°C.

  • Click Reaction for Biotin Tagging:

    • Perform the click reaction as described in Protocol 1, but use an azide-biotin tag instead of a fluorophore.

  • Enrichment of Labeled Proteins (Proceed to Protocol 3).

Protocol 3: Biotin-Streptavidin Enrichment and Sample Preparation for Mass Spectrometry

This protocol details the isolation of labeled proteins for identification by LC-MS/MS.

  • Protein Precipitation:

    • Precipitate the total protein from the click reaction mixture using a chloroform/methanol extraction to remove detergents and excess reagents. Resuspend the protein pellet in 1.2% SDS in PBS.

  • Streptavidin Affinity Purification:

    • Dilute the resuspended protein solution 10-fold with PBS to reduce the SDS concentration to ~0.1%.

    • Add high-capacity streptavidin agarose beads and incubate for 2-4 hours at room temperature with end-over-end rotation.

    • Wash the beads extensively to remove non-specifically bound proteins:

      • 2x with 0.5% SDS in PBS

      • 2x with 1 M Urea in PBS

      • 3x with PBS

  • On-Bead Digestion:

    • Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce disulfide bonds with 10 mM DTT (1 hour at 56°C).

    • Alkylate free thiols with 20 mM iodoacetamide (45 minutes at room temperature in the dark).

    • Add trypsin (1:50 enzyme-to-protein ratio) and digest overnight at 37°C.

  • Peptide Cleanup and LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Analyze the peptides by high-resolution LC-MS/MS.

G start Prepare Cell Lysate (2-5 mg/mL) labeling Incubate with Alkyne-Y-Probe (e.g., 50 µM, 1h, 37°C) start->labeling click Click Chemistry Reaction with Azide-Biotin labeling->click enrich Biotin-Streptavidin Affinity Purification click->enrich digest On-Bead Tryptic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms data Data Analysis & Target Identification ms->data

Figure 2: Chemoproteomic workflow for identifying carboxyl-modified proteins.

Data Presentation and Interpretation

Mass spectrometry data should be searched against a relevant protein database to identify peptides and, by extension, proteins. Labeled proteins will be identified by the enrichment process. Quantitative proteomics approaches, such as label-free quantification (LFQ) or stable isotope labeling (SILAC), can be used to compare the abundance of identified proteins between the probe-treated sample and negative controls.

Table 1: Example Data Output from a Quantitative Chemoproteomic Experiment

Protein IDGene NameProtein NameLog2 Fold Change (Probe/Control)p-valuePeptides Identified
P02768ALBSerum albumin8.5<0.00125
P60709ACTBActin, cytoplasmic 17.9<0.00118
P08238HSP90B1Endoplasmin7.2<0.00211
Q06830CALRCalreticulin6.8<0.0059

Data is illustrative. A high Log2 Fold Change and low p-value indicate a confident target.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Labeling Signal - Inappropriate pH for carboxylate reactivity.- Probe is unstable or inactive.- Target carboxyl residue is not accessible.- Optimize reaction pH (test range 5.0-7.0).- Verify probe integrity by NMR or MS.- Use a denaturing agent (e.g., 1% SDS) for initial labeling to confirm chemical reactivity.
High Background Binding - Non-specific binding of probe to beads.- Hydrophobic interactions of proteins with beads.- Insufficient washing.- Pre-clear lysate with unconjugated beads.- Increase detergent concentration (e.g., Tween-20, Triton X-100) in wash buffers.- Increase number and stringency of wash steps.
Many Proteins Identified - Probe is overly reactive, leading to off-targets.- Insufficient competition in control experiments.- Decrease probe concentration and/or incubation time.- Ensure competition control uses a significant excess (50-100 fold) of the parent compound.

References

  • Bar-Peled, L., et al. (2017). A Tumor-Specific Super-Enhancer Drives a Covalent Addiction to a Key Oncogenic Transcription Factor. Cell, 171(7), 1690-1705.e21. [Link]

  • Zhang, T., et al. (2020). Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. Angewandte Chemie International Edition, 59(35), 15069-15074. [Link]

  • Zhang, S. L., et al. (2017). A computational study on the mechanism of ynamide-mediated amide bond formation from carboxylic acids and amines. Organic & Biomolecular Chemistry, 15(30), 6367-6374. [Link]

  • Lund, K. C., et al. (2018). Labeling Carboxyl Groups of Surface-Exposed Proteins Provides an Orthogonal Approach for Cell Surface Isolation. Journal of Proteome Research, 17(5), 1956-1965. [Link]

  • Li, X., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(15), 3144-3158. [Link]

  • Schaller, C. P. (n.d.). Peptide and Protein Synthesis. Chemistry LibreTexts. [Link]

  • ResearchGate. (2019). Anyone have some advice on labeling glutamic/aspartic acids on enzymes/proteins with amine/cadaverine dyes?. ResearchGate. [Link]

  • Nishihara, Y., et al. (2018). Alkylative Carboxylation of Ynamides and Allenamides with Functionalized Alkylzinc Halides and Carbon Dioxide by a Copper Catalyst. The Journal of Organic Chemistry, 83(21), 13391-13401. [Link]

  • Weinstock, L. M., et al. (1981). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 46(26), 5582-5586. [Link]

  • Wang, J., et al. (2021). Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. Molecules, 26(11), 3225. [Link]

  • Liebler, D. C., & Guengerich, F. P. (2005). Protein Damage by Reactive Electrophiles: Targets and Consequences. Chemical Research in Toxicology, 18(9), 1341-1359. [Link]

  • Guttman, M., et al. (2013). Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(5), 710-719. [Link]

  • Abo, M., et al. (2017). Chemoproteomic profiling and discovery of protein electrophiles in human cells. Nature Chemistry, 9(3), 246-255. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis. [Link]

  • Müller, A., et al. (2019). Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins. Scientific Reports, 9(1), 14925. [Link]

  • Zhang, S. L., Wan, H. X., & Deng, Z. Q. (2017). A computational study on the mechanism of ynamide-mediated amide bond formation from carboxylic acids and amines. Organic & Biomolecular Chemistry, 15(30), 6367-6374. [Link]

  • Gati, W., & Evano, G. (2020). Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications. Chemical Society Reviews, 49(21), 7837-7876. [Link]

  • Cia, S. D., et al. (2014). Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches. International Journal of Molecular Sciences, 15(7), 11866-11894. [Link]

  • Klöckner, M., et al. (2017). Covalent Protein Labeling at Glutamic Acids. Cell Chemical Biology, 24(5), 646-652.e4. [Link]

  • Ward, J. A., et al. (2023). A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. STAR Protocols, 4(1), 102061. [Link]

  • Yan, G., et al. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Bioconjugate Chemistry, 26(3), 486-501. [Link]

  • Ye, S., & Ghadiri, M. R. (2016). Synthesis of 2-Aza-1,3-butadienes through Gold-Catalyzed Intermolecular Ynamide Amination/C-H Functionalization. Organic Letters, 18(18), 4614-4617. [Link]

  • CellMosaic. (n.d.). Introducing Functional Groups. CellMosaic. [Link]

  • Abo, M., et al. (2017). Chemoproteomic profiling and discovery of protein electrophiles in human cells. Nature Chemistry, 9(3), 246-255. [Link]

  • Yan, G., et al. (2021). SP3-FAIMS Chemoproteomics for High Coverage Profiling of the Human Cysteinome. Analytical Chemistry, 93(2), 929-937. [Link]

  • Liew, C. K., & Chen, G. (2012). Towards Targeting RNA Structure: Branched Peptides as Cell Permeable Ligands to TAR RNA. PLoS ONE, 7(6), e39335. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Wu, Y. W., & Li, F. (2018). Recent progress in enzymatic protein labelling techniques and their applications. Organic & Biomolecular Chemistry, 16(29), 5203-5214. [Link]

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Troubleshooting & Optimization

improving the yield of but-2-ynamide synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for but-2-ynamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize ynamides as critical building blocks in their synthetic endeavors. This compound, in particular, is a valuable electrophilic alkyne used in the discovery of covalent inhibitors[1].

The synthesis of ynamides, while powerful, is nuanced. Success hinges on a careful balance of reactivity and stability, and even minor deviations in protocol can lead to significantly reduced yields or complex impurity profiles. This guide moves beyond simple step-by-step instructions to provide a deeper understanding of the causality behind experimental choices. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter at the bench.

Frequently Asked Questions & Troubleshooting Guide
Section 1: Low or No Product Yield

Question: I am attempting a copper-catalyzed synthesis of this compound from an amide and an alkynylating agent, but I'm seeing very low conversion to the desired product. What are the most common points of failure?

This is the most prevalent issue in ynamide synthesis. Low yield is typically traced back to one of four areas: catalyst system inefficiency, reagent/product instability, suboptimal reaction conditions, or starting material quality.

A. The Catalytic Cycle: Your Primary Suspect

Copper-based cross-couplings are the most efficient and straightforward methods for preparing most ynamides.[2][3] However, the success of the catalytic cycle is highly dependent on the interplay between the copper source, the ligand, and the base.

  • Causality—The Role of the Ligand: The ligand is not merely an additive; it is critical for stabilizing the copper(I) catalytic species, preventing its disproportionation or oxidation, and facilitating the reductive elimination step that forms the C-N bond. Ligands like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline chelate the copper center, modulating its reactivity and solubility.[2][3] An incorrect or absent ligand is a frequent cause of reaction failure.

  • Troubleshooting Steps:

    • Verify the Catalyst System: For coupling an amide with a haloalkyne or a 1,1-dibromo-alkene, a common and effective system is CuI (5-12 mol%) with DMEDA (10-18 mol%) as the ligand.[2]

    • Ensure Ligand Purity: Amine-based ligands can degrade over time. Use freshly distilled or recently purchased ligands if possible.

    • Consider an Alternative Ligand: If DMEDA is ineffective, particularly with challenging amide substrates, 1,10-phenanthroline can be a more robust alternative.[3]

B. Reagent and Product Stability: The "Moisture Menace"

Ynamides are notoriously sensitive to moisture, readily undergoing hydration to form the corresponding amide, especially under acidic conditions or at elevated temperatures.[4][5] Your starting materials and the final product can decompose if not handled under strictly anhydrous conditions.

  • Causality—Hydrolysis Pathway: The polarized carbon-carbon triple bond in an ynamide is electrophilic. Protonation of the alkyne by a water molecule initiates a cascade that leads to a keteniminium intermediate, which is rapidly trapped by water to yield a simple amide, destroying your product.[5]

  • Troubleshooting Workflow:

    G start Low Yield Observed check_anhydrous Were all reagents and solvents rigorously dried? start->check_anhydrous check_degas Was the reaction mixture degassed to remove O2? check_anhydrous->check_degas Yes re_run Action: Rerun experiment with dried/degassed materials check_anhydrous->re_run No check_base Is the base non-nucleophilic and sufficiently dry? check_degas->check_base Yes check_degas->re_run No check_base->re_run No result Yield Improved? check_base->result Yes re_run->result end_good Problem Solved result->end_good Yes end_bad Investigate Catalyst System result->end_bad No

    Caption: Troubleshooting workflow for moisture-related yield loss.

  • Detailed Protocol: Ensuring Anhydrous Conditions

    • Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon, or in a desiccator.

    • Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents and store them over molecular sieves under an inert atmosphere. Dioxane, DMF, and THF are common choices.[2][3]

    • Reagents: Dry solid amides and bases (e.g., Cs₂CO₃) under high vacuum for several hours before use.

    • Atmosphere: Assemble the reaction under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line or in a glovebox.

Section 2: Common Impurities and Side Reactions

Question: My reaction is working, but I am struggling to isolate the pure this compound. My NMR shows several significant byproducts. What are they and how can I prevent them?

Impurity formation often stems from competing reaction pathways. The two most common culprits are alkyne homocoupling and premature hydrolysis of your product.

A. Glaser Homocoupling: The Dimerization Problem

  • Causality: In the presence of a copper(I) catalyst and an oxidant (often trace oxygen), terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form a 1,3-diyne. While but-2-yne derivatives are internal alkynes, similar homocoupling of alkynylating agents can occur, consuming your starting material.[3][6]

  • Prevention Strategies:

    • Degassing: Rigorously degas the reaction solvent and headspace before adding the copper catalyst. The "freeze-pump-thaw" method (three cycles) is highly effective.

    • Stoichiometry: Using a slight excess of the amide relative to the alkynylating agent can help ensure the desired cross-coupling pathway is favored.

    • Inert Atmosphere: Maintain a strict inert atmosphere (N₂ or Ar) throughout the entire reaction setup and duration.

B. Product Hydrolysis During Workup and Purification

  • Causality: Ynamides can hydrolyze on silica gel columns, which are inherently acidic. This is a common and often overlooked source of yield loss during purification.[4][5]

  • Purification Protocol: Neutralizing Your Silica

    • Prepare a slurry of silica gel in your desired eluent system (e.g., hexanes/ethyl acetate).

    • Add 1-2% triethylamine (Et₃N) by volume to the slurry.

    • Stir for 15-20 minutes, then pack the column as usual. The triethylamine neutralizes the acidic sites on the silica surface, protecting the ynamide from degradation.

    • Alternatively, for ynamides with sufficient solubility, an aqueous workup followed by extraction into an organic solvent can be effective, but care must be taken to use neutral or slightly basic water.

  • Advanced Purification Tip: Specialized, water-removable ynamide coupling reagents have been developed that leave behind byproducts soluble in water, allowing for a simple extraction-based purification and avoiding chromatography altogether.[7][8]

Section 3: Optimizing Reaction Conditions

Question: My reaction is clean but stalls at ~50% conversion, even after 48 hours. How can I drive the reaction to completion?

Reaction stalling is typically due to catalyst deactivation, poor solubility of reagents, or insufficient thermal energy.

  • Causality—The Role of Temperature and Solvent: Copper-catalyzed ynamide syntheses often require elevated temperatures (e.g., 60–90 °C) to overcome the activation energy of the C-N bond formation.[2][3] The choice of solvent is also critical for ensuring all components, including the base and the catalyst complex, remain in solution and accessible.

  • Optimization Table: Key Parameters for Copper-Catalyzed Ynamide Synthesis

    Parameter Standard Condition Optimization Strategy & Rationale
    Solvent 1,4-Dioxane or THF For solubility issues, switch to DMF. It has a higher boiling point and better solvating power for salts.[2][3]
    Temperature 60–70 °C Gradually increase temperature in 10 °C increments to a maximum of ~100-110 °C. Monitor for decomposition.
    Base Cs₂CO₃ (Cesium Carbonate) Cs₂CO₃ is highly effective due to its high solubility in organic solvents and non-nucleophilic nature. If stalling persists, ensure the base is finely powdered and rigorously dried.[2][4]

    | Catalyst Loading | 5-12 mol % CuI | Increase catalyst and ligand loading to 15-20 mol %. This can help overcome slow turnover or catalyst deactivation. |

  • Experimental Workflow for Optimization

    Caption: A logical workflow for optimizing a stalled reaction.

Reference Protocols
Protocol 1: Copper-Catalyzed Synthesis from a 1,1-Dibromo-1-alkene

This method is highly robust and general, making it a go-to strategy for many ynamides.[2][3] It avoids the direct handling of potentially unstable haloalkynes.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the amide (1.2 mmol), Cesium Carbonate (Cs₂CO₃, 4.0 mmol), and Copper(I) Iodide (CuI, 0.12 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry Argon or Nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe. Then, add N,N'-dimethylethylenediamine (DMEDA, 0.18 mmol) followed by the 1,1-dibromo-1-alkene precursor to but-2-yne (1.0 mmol).

  • Reaction: Heat the reaction mixture to 70 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on triethylamine-deactivated silica gel.

References
  • Zhang, Y., et al. (2018). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Mao, J., & Wirth, T. (2020). Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications. Chemical Society Reviews. [Link]

  • Theunissen, C., et al. (2019). Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Organic Syntheses. [Link]

  • Mansfield, S. J., et al. (2019). A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides. Organic Letters. [Link]

  • Evano, G., & Theunissen, C. (2016). A Journey in the Chemistry of Ynamides: From Synthesis to Applications. The Chemical Record. [Link]

  • Ye, S., et al. (2016). Synthesis of 2-Aza-1,3-butadienes through Gold-Catalyzed Intermolecular Ynamide Amination/C-H Functionalization. Organic Letters. [Link]

  • Zhao, L., et al. (2021). Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. The Journal of Organic Chemistry. [Link]

  • Mao, J., & Wirth, T. (2020). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. National Institutes of Health. [Link]

  • Li, Y., & Li, X. (2022). Ynamide Coupling Reagents: Origin and Advances. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2006). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. National Institutes of Health. [Link]

  • Tu, Y., et al. (2017). A Robust One-Step Approach to Ynamides. Organic Letters. [Link]

  • Theunissen, C., et al. (2019). Discussion Addendum for: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Organic Syntheses. [Link]

  • Li, Y., & Li, X. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]

  • Hsung, R. P., et al. (2004). Ynamides: A Modern Functional Group for the New Millennium. Chemical Reviews. [Link]

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Technical Support Center: Gold-Catalyzed Reactions of But-2-Ynamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for gold-catalyzed reactions involving but-2-ynamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful transformations. Here, we address common experimental failures with evidence-based solutions and answer frequently asked questions to ensure your success in the lab.

Troubleshooting Guide: From Failed Reactions to Optimized Results

This section is structured to help you diagnose and resolve specific issues encountered during your experiments.

Q1: My reaction shows little to no conversion of the starting this compound. What is the most likely cause?

This is the most common issue in gold catalysis and often points to problems with the catalytic activity. The root cause is typically catalyst deactivation or inherent inactivity under the chosen conditions.

Primary Cause: Catalyst Deactivation by Impurities

Cationic gold(I) catalysts are powerful π-acids, but this reactivity also makes them highly susceptible to poisoning. High-affinity impurities can irreversibly bind to the gold center, shutting down the catalytic cycle.[1]

  • Halides (Cl⁻, Br⁻, I⁻): Even trace amounts of halide ions, often residual from the synthesis of starting materials or from chlorinated solvents, can be potent poisons.

  • Coordinating Solvents or Additives: Solvents like acetonitrile, DMSO, or coordinating bases (e.g., pyridine) can compete with the ynamide for binding to the gold center, inhibiting the reaction.

  • Water and Oxygen: While many gold catalysts show some tolerance, rigorous exclusion of air and moisture is crucial for reproducibility and optimal performance. Exposure to atmospheric oxygen can lead to the oxidation of the active Au(I) species to inactive Au(III) species.[1]

Step-by-Step Troubleshooting Protocol:

  • Reagent and Solvent Purification:

    • Use freshly distilled and degassed solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices and should be purified using an appropriate drying agent and stored under an inert atmosphere.[2]

    • Purify your this compound substrate via flash chromatography or recrystallization immediately before use to remove any acidic or basic impurities.

  • Ensure an Inert Atmosphere:

    • Assemble your glassware hot from the oven and allow it to cool under a stream of dry argon or nitrogen.

    • Use Schlenk techniques or a glovebox for the entire setup and reaction monitoring. A standard procedure involves charging the flask with the ynamide and catalyst, followed by three cycles of evacuating under high vacuum and backfilling with argon.[2]

  • Use a Halide Scavenger: If you are generating the active cationic catalyst in situ from a chloride precatalyst (e.g., IPrAuCl), the use of a silver salt with a non-coordinating counter-anion (e.g., AgOTf, AgNTf₂, AgSbF₆) is mandatory to abstract the chloride and generate the active [LAu]⁺ species. Ensure the silver salt is fresh and has been stored protected from light.

Logical Troubleshooting Workflow

A Symptom: No or Low Conversion B Check 1: Purity of Reagents & Solvents A->B C Action: Purify ynamide. Use freshly distilled, anhydrous solvents. B->C Impurities found? D Check 2: Inert Atmosphere Integrity B->D Purity confirmed J Problem Resolved C->J E Action: Use Schlenk line or glovebox. Degas solvent. Perform vacuum/argon cycles. D->E Leaks possible? F Check 3: Catalyst Activation & Choice D->F System is inert E->J G Action: If using LAuCl, ensure addition of Ag(I) salt. Consider a more active catalyst (NHC > Phosphine). F->G Inactivity suspected? H Check 4: Substrate Reactivity F->H Catalyst is active G->J I Action: Assess electronics (EWG on N?). Increase temperature or reaction time. H->I Substrate issue? I->J

Caption: A workflow for diagnosing low-yield gold-catalyzed reactions.

Q2: My reaction is slow and gives a low yield, but I have confirmed my reagents are pure. What else can I do?

If impurity-driven deactivation is ruled out, the issue likely lies with the intrinsic reactivity of your system, which is governed by the catalyst, substrate, and reaction conditions.

Primary Cause: Sub-optimal Catalyst or Substrate

The efficiency of gold-catalyzed ynamide reactions is highly dependent on the electronic and steric properties of both the catalyst's ligand and the ynamide substrate.

  • Catalyst Ligand Effect: The ligand (L) on the gold atom dictates the catalyst's π-acidity. N-heterocyclic carbene (NHC) ligands, like IPr, are strong σ-donors that generally create more electron-deficient, and thus more reactive, gold centers compared to phosphine ligands like PPh₃.[3] This can have a dramatic effect on the reaction rate. For example, in the intramolecular hydroalkylation of ynamides, the calculated activation barrier for the rate-determining[4]-hydride shift is significantly lower with an IPr ligand (14.4 kcal/mol) compared to a PPh₃ ligand (23.9 kcal/mol), correlating with much higher experimental yields.[2][3]

  • Substrate Electronics: The electron-withdrawing group (EWG) on the ynamide nitrogen is critical. It polarizes the alkyne, making it susceptible to nucleophilic attack after gold coordination. However, an overly strong EWG can reduce the nucleophilicity of the alkyne, hindering the initial coordination to the gold catalyst.[5]

  • Steric Hindrance: Bulky substituents on the ynamide can create steric strain in the transition state, increasing the activation energy and slowing or stalling the reaction.[2][3]

Optimization Strategies:

StrategyActionRationale
Catalyst Screening Switch from a phosphine-ligated catalyst (e.g., Ph₃PAuNTf₂) to an NHC-ligated one (e.g., IPrAuNTf₂).NHC ligands typically generate a more π-acidic and robust gold center, accelerating the reaction.[2][3]
Increase Temperature Incrementally increase the reaction temperature (e.g., from room temperature to 40-80 °C).Provides the necessary thermal energy to overcome the activation barrier for less reactive substrates.[2]
Solvent Modification Switch from DCM to a higher-boiling, non-coordinating solvent like DCE if higher temperatures are needed.Allows for higher reaction temperatures while maintaining a non-interfering reaction medium.
Increase Catalyst Loading Increase the catalyst loading from 1-2 mol% to 5 mol%.Can compensate for slow turnover or partial catalyst decomposition over the course of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the activation of this compound by a gold catalyst?

Gold(I) catalysts function as soft, carbophilic π-acids. The catalytic cycle for most transformations of ynamides involves the following key steps:

  • Coordination: The electron-rich alkyne of the this compound coordinates to the cationic gold(I) center, [LAu]⁺.[2]

  • Activation & Keteniminium Formation: This coordination activates the alkyne towards nucleophilic attack. The electron density is pulled towards the metal, resulting in the formation of a highly electrophilic gold-keteniminium ion intermediate.[5][6][7] This intermediate is a key species whose exceptional reactivity drives subsequent transformations that are often inaccessible with less activated alkynes.[6]

  • Transformation: The keteniminium ion undergoes the desired reaction, which could be an intramolecular cyclization, hydroamination, or reaction with an external nucleophile.[8] For instance, in certain intramolecular reactions, this is followed by a[1][4]-hydride shift.[2][3][5]

  • Protodeauration/Catalyst Regeneration: The final step involves the release of the product and regeneration of the active [LAu]⁺ catalyst, typically through protodeauration.[5]

Ynamide This compound Activated π-Complex Ynamide->Activated + [LAu]⁺ Catalyst [LAu]⁺ Keteniminium Gold-Keteniminium Ion (Key Intermediate) Activated->Keteniminium Transformation Reaction (e.g., Cyclization) Keteniminium->Transformation Product_Au Product-Gold Complex Transformation->Product_Au Product_Au->Catalyst + H⁺ (Regeneration) Product Final Product Product_Au->Product - H⁺

Sources

Technical Support Center: Purification of But-2-ynamide Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: B2Y-PUR-001 Subject: Optimization of Workup and Isolation Protocols for Internal Ynamides Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Stability-Reactivity Paradox

But-2-ynamides (N-substituted-N-(prop-1-yn-1-yl)amides) represent a specific subclass of internal ynamides where the alkyne terminus is capped by a methyl group. Unlike bulky silyl- or phenyl-substituted ynamides, the methyl group offers minimal steric protection to the electron-rich triple bond.

While the electron-withdrawing carbonyl group of the amide provides better stability than traditional ynamines, but-2-ynamides remain highly susceptible to acid-catalyzed hydration . A standard silica gel column, which is inherently acidic (pH ~4-5), acts as a reactor rather than a separator, converting your valuable product into a simple amide and butanone (via a keteniminium intermediate).

This guide replaces standard purification habits with chemically aware protocols designed to preserve the ynamide functionality.

Module 1: The Acid Trap (Stationary Phase Strategy)

The Problem: You observe a single spot on TLC, but after flash chromatography, you recover the starting amide or a hydrolysis ketone. The Cause: Protonation of the ynamide


-carbon by acidic silanols on the silica surface.
Protocol A: Triethylamine (TEA) Deactivation (Recommended)

This method neutralizes acidic sites on the silica gel.

  • Slurry Preparation: Prepare the silica slurry using a solvent mixture containing 1–5% Triethylamine (TEA) (v/v) and 95-99% Hexanes/EtOAc.

  • Column Packing: Pour the slurry and flush with at least 2 column volumes (CV) of the TEA-containing solvent.

  • Equilibration: Switch to your running eluent (e.g., Hexanes/EtOAc without TEA) and flush for 1 CV. Note: Residual TEA usually does not interfere with ynamides, but can streak if too concentrated.

  • Loading: Load the crude sample. If the sample is an oil, dilute in a minimum amount of DCM containing 1% TEA.

Protocol B: Alternative Stationary Phases

If TEA deactivation fails or interferes with downstream analytics (e.g., LC-MS background), switch media.

Stationary PhaseAcidity (pH)Suitability for But-2-ynamidesNotes
Silica (Untreated) 4.0 – 5.0High Risk Causes hydrolysis/ketonization. Avoid.
Silica (TEA-treated) 7.0 – 8.0Excellent Standard industry practice.
Neutral Alumina 7.0 – 7.5Good Lower resolution than silica; good for very labile analogues.
Basic Alumina 9.0 – 10.0Moderate Safe for ynamide, but may hydrolyze the amide bond if sensitive.

Module 2: The Copper Problem (Catalyst Removal)

Most but-2-ynamides are synthesized via Cu-catalyzed cross-coupling (e.g., Chan-Lam or Buchwald-type couplings). Residual copper promotes oxidative degradation and complicates NMR analysis.

Workflow Visualization: Copper Removal Decision Tree

CopperRemoval Start Crude Reaction Mixture (Contains CuI, Cu(OTf)2, etc.) Solubility Is Product Water Soluble? Start->Solubility WaterSol Yes (Polar) Solubility->WaterSol Yes OrgSol No (Lipophilic) Solubility->OrgSol No Scavenger Solid Phase Scavenging (SiliaMetS® Thiol or DMT) WaterSol->Scavenger Add resin, stir 4h, filter Wash Chelation Wash OrgSol->Wash Final Filter through Celite & Proceed to Column Scavenger->Final Ammonia Aq. NH4OH / NH4Cl (1:1) Wash until colorless Wash->Ammonia Standard (Robust) EDTA 0.1M Na2EDTA Wash 3x Wash->EDTA If base-sensitive Ammonia->Final EDTA->Final

Figure 1: Decision matrix for removing copper catalysts based on product solubility and sensitivity.

Detailed Chelation Wash Protocol
  • The "Blue" Wash: Dilute the organic layer (EtOAc or Et2O) with an equal volume of 10% aqueous NH4OH saturated with NH4Cl.

  • Observation: Shake vigorously. The aqueous layer will turn deep blue (formation of

    
     complex).
    
  • Repeat: Separate layers. Repeat the wash until the aqueous layer remains colorless.[1]

  • Polishing: Wash once with brine, dry over Na2SO4, and filter through a small pad of Celite to catch colloidal copper nanoparticles.

Module 3: Separation from Starting Amides

The Challenge: The starting material (e.g., an oxazolidinone or sulfonamide) often has a polarity index (


) very similar to the but-2-ynamide product, leading to co-elution.
Strategy: The "Gradient & Modifier" Approach

Ynamides are less capable of hydrogen bonding than their N-H amide precursors. We exploit this difference.

  • TLC Optimization: Do not use 100% EtOAc. Use a low-polarity solvent system (e.g., Toluene/EtOAc or DCM/Hexanes).

    • Why? Toluene interacts with the

      
      -system of the ynamide, often altering its Rf relative to the starting amide.
      
  • Step-Gradient Flash Chromatography:

    • Step 1: Elute with 100% Hexanes (or Pentane) + 1% TEA to flush non-polar impurities.

    • Step 2: Slowly increase polarity (e.g., 0%

      
       10% EtOAc in Hexanes) over 10 CV.
      
    • Step 3: The ynamide (no H-bond donor) typically elutes before the starting amide (H-bond donor).

Troubleshooting & FAQ

SymptomDiagnosisCorrective Action
Product decomposes to a ketone during storage. Acid-catalyzed hydration from atmospheric moisture/CO2.Store under Argon at -20°C. Add a stabilizer (solid K2CO3) to the vial if long-term storage is needed.
NMR shows broad peaks or paramagnetic broadening. Residual Copper (paramagnetic).Re-dissolve in Et2O and wash with 0.1M EDTA (pH 8) or stir with Thiol-silica scavenger for 2 hours.
Yield is >100% and product is wet/oily. Solvent trapping (DCM/Toluene) in the crystal lattice.High-vacuum drying is insufficient. Dissolve in Pentane, sonicate to precipitate, and re-evaporate (azeotropic removal).
TLC shows product, but column yields starting amide. Hydrolysis on the column.CRITICAL: You forgot the Triethylamine. Re-run with 2% TEA in the eluent and use fresh silica.
Reaction stalls at 60% conversion. Catalyst poisoning or ligand dissociation.Add 5-10 mol% fresh ligand (e.g., DMEDA or Phenanthroline) and re-degas the vessel. Do not add more Copper.[2]

References

  • Evano, G., Coste, A., & Gagosz, F. (2008). The Chemistry of Ynamides: Development, Properties, and Applications. Chemical Reviews, 108(8), 3054–3131. [Link]

  • DeKorver, K. A., Li, H., Lohse, A. G., Hayashi, R., Lu, Z., Zhang, Y., & Hsung, R. P. (2010). Ynamides: A Modern Functional Group for the New Millennium. Chemical Reviews, 110(9), 5064–5106. [Link]

  • Mansfield, S. J., Smith, R. C., Yong, J. R., Garry, O. L., & Anderson, E. A. (2019).[3] A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides. Organic Letters, 21(9), 2918–2922.[3] [Link]

  • Hamada, T., Ye, X., & Stahl, S. S. (2008). Copper-Catalyzed Aerobic Oxidative Amidation of Terminal Alkynes: Efficient Synthesis of Ynamides. Journal of the American Chemical Society, 130(3), 833–835. [Link]

Sources

Technical Support Center: Catalyst Screening for Improved Regioselectivity with But-2-ynamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst screening and methods development. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your research. This guide is structured to help you troubleshoot common issues and answer fundamental questions related to achieving high regioselectivity in reactions involving but-2-ynamide and its derivatives.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you might encounter in the lab. The format is designed to help you quickly identify your issue, understand the potential causes, and implement effective solutions.

Q1: My reaction is producing a mixture of regioisomers with little to no selectivity. What should I investigate first?

Answer:

Poor regioselectivity is the most common challenge and typically points to a suboptimal catalyst system or reaction environment for your specific substrate. The electronic and steric properties of your catalyst, ligands, and substrate are not sufficiently differentiated to favor one reaction pathway over the other.

Causality and Solution Pathway:

  • Re-evaluate Your Catalyst-Ligand Combination: The root of regioselectivity lies in the interaction between the catalyst's orbitals and the polarized alkyne of the ynamide. The amide group inherently polarizes the triple bond, making the α-carbon electrophilic and the β-carbon nucleophilic.[1][2] Your catalyst and its ligands are the primary tools to exploit or even reverse this inherent bias.

    • Electronic Effects: For reactions where you want to enhance the inherent α-selectivity, π-acidic metals like gold(I) or platinum(II) are excellent starting points as they effectively activate the alkyne towards nucleophilic attack. Conversely, to steer towards β-selectivity (an umpolung approach), strategies like dual hydrogen-bond activation with ionic liquids or metal-carbonyl chelation might be necessary.[1][3]

    • Steric Effects: The steric bulk of the ligands on your metal center can dramatically influence which carbon of the alkyne is more accessible.[4] If you observe a mixture of isomers, systematically increasing the steric hindrance of your ligands (e.g., moving from PPh₃ to P(o-tolyl)₃ or a bulky Buchwald phosphine ligand) can block the approach to one of the carbons, thereby favoring the formation of a single regioisomer.[4][5]

  • Solvent Polarity is Key: The solvent can stabilize or destabilize charged intermediates and transition states. A non-coordinating, non-polar solvent (e.g., toluene, dioxane) often provides a "cleaner" environment where the catalyst-substrate interactions dominate. In contrast, polar or coordinating solvents can compete for binding to the metal center or solvate intermediates, altering the reaction pathway and eroding selectivity. A solvent screen from non-polar to polar (e.g., Toluene -> DCM -> THF -> Acetonitrile) is a critical step.

  • Temperature Modulation: Lowering the reaction temperature can increase selectivity. By reducing the available thermal energy, you raise the energetic barrier for the less-favored pathway, making the more favored pathway even more dominant.

Troubleshooting Summary Table

SymptomPotential CauseRecommended Action
Poor Regioselectivity Suboptimal catalyst/ligand electronics or sterics.Screen a matrix of ligands with varying steric bulk and electronic properties (e.g., phosphines, NHCs).
Inappropriate solvent polarity.Screen a range of solvents from non-polar (Toluene) to polar aprotic (Acetonitrile).
Reaction temperature is too high.Decrease the reaction temperature in 10-20°C increments.
Q2: My reaction has very low conversion, even after an extended time. How can I improve the yield?

Answer:

Low conversion suggests a problem with catalyst activity or stability. The catalyst may not be turning over efficiently, or it may be decomposing under the reaction conditions.

Causality and Solution Pathway:

  • Catalyst Inhibition or Deactivation: The product itself can sometimes act as an inhibitor by coordinating more strongly to the catalyst than the starting material, effectively shutting down the catalytic cycle.[6] This is particularly true for products with strong coordinating groups.

    • Solution: Try increasing the catalyst loading slightly (e.g., from 1 mol% to 2.5 mol%). In some gold-catalyzed systems, the addition of a silver salt (e.g., AgOTf, AgNTf₂) as a halide scavenger is crucial for generating the active cationic catalyst.[7]

  • Sub-optimal Reaction Conditions: Every catalyst has an optimal temperature and concentration window.

    • Solution: Systematically screen the reaction temperature. While lower temperatures can improve selectivity, higher temperatures are often required for efficient turnover.[8] Running a small optimization screen on substrate concentration can also be beneficial, as bimolecular decomposition pathways can sometimes be disfavored at lower concentrations.

  • Purity of Reagents: Ynamides and many organometallic catalysts are sensitive to air, moisture, and impurities.

    • Solution: Ensure all solvents and reagents are rigorously dried and degassed. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). Trace water can hydrolyze the ynamide or deactivate the catalyst.

Q3: I'm observing unexpected side products instead of my desired regioisomer. What is happening?

Answer:

Ynamides are highly versatile functional groups, and under certain catalytic conditions, they can participate in a variety of reaction pathways beyond simple additions, such as cycloadditions or rearrangements.[2][7] The identity of the side products is your best clue to the competing pathway.

Causality and Solution Pathway:

  • Identify the Side Product: Use techniques like GC-MS, LC-MS, and NMR to determine the structure of the major byproduct.

  • Correlate Catalyst to Pathway:

    • Cycloadditions: Ruthenium catalysts are known to promote [2+2] cycloadditions with ynamides.[9] If you are seeing cycloadducts, switching to a different metal like gold or copper may shut down this pathway.

    • Rearrangements: Acidic conditions or certain Lewis acids can trigger rearrangements.[7] If your catalyst precursor or reaction conditions generate Brønsted or Lewis acids, this could be the cause. Adding a non-coordinating base can sometimes suppress these pathways.

    • Homocoupling: Copper catalysts, especially in the presence of oxygen, can promote the Glaser-Hay homocoupling of terminal ynamides.[10] If you are using a terminal this compound derivative, ensure your reaction is strictly anaerobic.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in this compound reactions?

Answer:

Regioselectivity is governed by a delicate balance of two primary factors:

  • Inherent Electronic Bias: The nitrogen atom of the amide pushes electron density into the alkyne, while the carbonyl group withdraws it. This makes the Cα (alpha, adjacent to the nitrogen) electron-deficient and the Cβ (beta) electron-rich.[1] This polarization predisposes the ynamide to attack by nucleophiles at the Cα position.

  • Catalyst-Mediated Control: The transition metal catalyst is not a passive spectator. It actively coordinates to the alkyne, altering its electronic structure and steric environment.

    • Electronic Control: A π-acidic catalyst will withdraw electron density from the alkyne, further enhancing the electrophilicity of the Cα position. This is the basis for the high α-selectivity seen in many gold- and platinum-catalyzed reactions.[11][12]

    • Steric Control: The ligands surrounding the metal create a three-dimensional pocket. If a ligand is sufficiently bulky, it can physically block access to one of the alkyne carbons, forcing the incoming reagent to attack the other, less hindered carbon.[4][13]

The final regiochemical outcome is the result of the interplay between these electronic and steric forces.

Caption: Factors influencing regioselectivity in ynamide reactions.

Q2: I'm starting a new project. How should I design my initial catalyst screen?

Answer:

A well-designed initial screen should be broad enough to identify promising leads quickly without being exhaustively large. A matrix approach is highly effective.

Recommended Catalyst/Ligand Screening Matrix

Metal PrecursorLigand ClassExamplesRationale
AuCl(SMe₂) / AgOTfMonodentate PhosphinePPh₃, P(p-Tol)₃, JohnPhosProbes basic electronic and steric effects. Gold is a classic ynamide activator.
Pd₂(dba)₃Bidentate PhosphineXantPhos, dppfExplores different bite angles which can influence selectivity.
Ni(COD)₂N-Heterocyclic CarbeneIPr, IMesOffers strong σ-donation and distinct steric profiles compared to phosphines.[14]
CuI / Cu(OTf)₂Chiral LigandsBOX, SEGPHOSImportant for asymmetric transformations and can influence regioselectivity.[7]
RuCl₂(p-cymene)₂--Explores different reactivity, such as cycloadditions.[9]

Start with a standard set of conditions (e.g., toluene, room temperature, 1-2 mol% catalyst) and test a representative from each class. This will give you a broad overview of which metal/ligand type is most promising for your specific transformation.

Q3: What are the best analytical methods for reliably determining the regioisomeric ratio?

Answer:

Determining the ratio of your products accurately is crucial for optimizing your reaction. A combination of methods provides the most trustworthy data.

  • ¹H NMR Spectroscopy: This is your primary tool. In most cases, the protons on the resulting double bond or adjacent to it will have distinct chemical shifts and coupling constants for each regioisomer. Integration of these unique signals provides the isomeric ratio.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): For unambiguous structure confirmation, NOE experiments are invaluable. By observing through-space correlations between protons, you can definitively determine the relative positions of substituents on the newly formed molecule, thus confirming which regioisomer is which.

  • LC-MS / GC-MS: These "hyphenated" techniques are excellent for confirming the mass of the product and for separating the isomers chromatographically.[15] While mass spectrometry alone cannot distinguish between isomers, the separation coupled with the mass data confirms that you have formed products of the correct molecular weight.

  • X-ray Crystallography: If you can grow a suitable crystal of one of the products, this provides absolute, undeniable proof of its structure.

Experimental Protocol: General Catalyst Screening Workflow

This protocol outlines a self-validating system for screening catalysts and ligands to optimize regioselectivity.

Objective: To identify the optimal catalyst, ligand, and solvent for achieving high regioselectivity in the functionalization of this compound.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Focused Optimization A 1. Prepare Stock Solutions - Substrate - Reagent - Internal Standard B 2. Set up Reaction Array (e.g., 24-well plate) A->B C 3. Add Catalysts & Ligands - 4 Metal Precursors - 6 Ligands B->C D 4. Run Reactions (Standard Time/Temp) C->D E 5. Quench & Analyze (Crude ¹H NMR / LC-MS) D->E F 6. Identify Top 2-3 'Hits' (Best Selectivity) E->F Analyze Results G 7. Optimize Conditions - Solvent Screen - Temperature Screen F->G H 8. Confirm Structure (NOESY, Scale-up) G->H I Final Validated Protocol H->I

Caption: A two-phase workflow for systematic catalyst screening.

Methodology:

  • Preparation (In a Glovebox):

    • Prepare stock solutions of your this compound substrate, your reaction partner, and an internal standard (e.g., 1,3,5-trimethoxybenzene) in your chosen starting solvent (e.g., anhydrous toluene).

    • Prepare separate stock solutions of your metal precursors and ligands.

  • Reaction Setup (Phase 1):

    • In an array of reaction vials (e.g., in a 24-well plate), add the appropriate amounts of metal precursor and ligand stock solutions to each well.

    • Use a multichannel pipette to add the substrate/reagent/internal standard mixture to all wells simultaneously to start the reactions.

    • Seal the plate and place it on a shaker/heater block at your desired starting temperature (e.g., 25°C or 50°C).

  • Analysis (Phase 1):

    • After a set time (e.g., 12 hours), take a small aliquot from each well.

    • Quench the aliquot (e.g., by filtering through a small plug of silica).

    • Analyze the crude mixture by ¹H NMR and LC-MS to determine conversion and regioisomeric ratio.

  • Optimization (Phase 2):

    • Identify the top 2-3 catalyst/ligand combinations that provided the best regioselectivity, even if conversion was low.

    • Perform a secondary, smaller screen with these "hits" where you vary the solvent and temperature to fine-tune the conditions for both selectivity and yield.[16][17]

  • Validation:

    • Once optimal conditions are identified, run the reaction on a larger scale (e.g., 0.5 mmol) to confirm the results and isolate the product.

    • Perform full characterization, including 2D NMR experiments, to unambiguously confirm the structure of the major regioisomer.

References

  • Levin, M. D., Toste, F. D. (2014). Ruthenium-Catalyzed [2 + 2] Cycloadditions of Ynamides. Organic Letters. Available at: [Link]

  • Reddy, R. S., et al. (2015). Highly regio-selective hydration of ynamides under catalyst-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Montgomery, J. (2008). Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes. Accounts of Chemical Research. Available at: [Link]

  • DeKorver, K. A., et al. (2010). 1,3-Butadiynamides the Ethynylogous Ynamides: Synthesis, Properties and Applications in Heterocyclic Chemistry. Molecules. Available at: [Link]

  • Norris, J. (2018). Regioselectivity of Alkyne Hydration. YouTube. Available at: [Link]

  • Dudnik, A. S., Gevorgyan, V. (2012). Insights into the Regioselectivity of Metal-Catalyzed Aryne Reactions. Synlett. Available at: [Link]

  • Ye, L., et al. (2015). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. Chemical Society Reviews. Available at: [Link]

  • Corkey, B. K., Toste, F. D. (2012). Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O–H and N–H Additions. The Journal of Organic Chemistry. Available at: [Link]

  • Meller, A., et al. (2019). Regio‐ and Stereoselective 1,2‐Carboboration of Ynamides with Aryldichloroboranes. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, X., et al. (2020). Reversal of Regioselectivity in Ynamide Chemistry. Chinese Journal of Chemistry. Available at: [Link]

  • Jana, S., et al. (2023). Regiodivergent and Stereoselective Hydrothiolation of Ynamides. Journal of the American Chemical Society. Available at: [Link]

  • Chen, D., et al. (2020). The origin of regioselectivity in Cu-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides. Organic Chemistry Frontiers. Available at: [Link]

  • Ye, L., et al. (2020). Transition Metal-Catalyzed Tandem Reactions of Ynamides for Divergent N-Heterocycle Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Wang, D., et al. (2021). Computational insight into gold(i)-catalyzed intramolecular regioselectivity of tryptamine-ynamide cycloisomerizations. Organic & Biomolecular Chemistry. Available at: [Link]

  • Perez-Saldivar, M., et al. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis. Available at: [Link]

  • Wu, K., et al. (2023). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Feng, X., et al. (2023). Boron Lewis acid-catalyzed intermolecular carboacyloxylation of ynamides with esters/carbonates. Chemical Science. Available at: [Link]

  • IUPAC. (2001). Selectivity in analytical chemistry. Pure and Applied Chemistry. Available at: [Link]

  • Hashmi, A. S. K. (2014). Reactivity of ynamides in catalytic intermolecular annulations. Chemical Society Reviews. Available at: [Link]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Available at: [Link]

  • Wang, Z., et al. (2020). Optimization of reaction conditions. Nature Communications. Available at: [Link]

  • Ahneman, D. T., et al. (2024). Identifying general reaction conditions by bandit optimization. Nature. Available at: [Link]

  • Gati, W., et al. (2021). Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications. Chemical Society Reviews. Available at: [Link]

Sources

Technical Support Center: Analytical Methods for But-2-ynamide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development scientists working with 2-butynamide (but-2-ynamide) electrophiles, particularly in the context of Targeted Covalent Inhibitors (TCIs) like BTK inhibitors (e.g., Acalabrutinib).

Topic: Detection and Characterization of Reaction Impurities in this compound Synthesis Audience: Medicinal Chemists, Analytical Scientists, Process Chemists Version: 1.0 (Current as of 2026)

Core Diagnostic Overview

Q: What is the primary impurity profile for this compound synthesis?

A: The this compound moiety (CH3-C≡C-C(=O)NH-R) is a Michael acceptor used to covalently target cysteine residues. Its impurity profile is dominated by acid-catalyzed hydration and base-catalyzed isomerization .

Impurity TypeChemical IdentityOriginDetection Key
Degradant (Major)

-Keto Amide
(3-oxobutanamide)
Acid-catalyzed hydration of the triple bond.+18 Da mass shift; Loss of alkyne stretch in IR.
Isomer Allenic Amide (2,3-butadienamide)Base-catalyzed isomerization (propargylic shift).1950 cm⁻¹ IR band; distinct NMR olefinic signals.
Precursor 2-Butynoic Acid Residual starting material or hydrolysis of activated ester.Acidic peak in RP-HPLC; Broad OH signal in NMR.
Adduct Solvent/Buffer Adducts Michael addition of nucleophilic solvents (e.g., MeOH, thiols).Mass shift corresponding to solvent (+32 for MeOH).

Chromatographic Troubleshooting (HPLC/LC-MS)

Q: My LC-MS shows a persistent +18 Da impurity peak that co-elutes or elutes just before the main peak. What is it?

A: This is almost certainly the hydration product (the


-keto amide). The triple bond of the 2-butynamide is susceptible to hydration, especially under acidic conditions or during workup.

Troubleshooting Protocol:

  • Check Mobile Phase pH: Highly acidic mobile phases (pH < 2.5) can induce on-column hydration if the run time is long. Switch to a milder buffer (Formic acid/Ammonium formate, pH 3.5-4.0).

  • Verify Sample Diluent: Avoid using acidic water/methanol mixtures for sample prep. Use anhydrous acetonitrile or DMSO.

  • Gradient Optimization: The keto-form is more polar than the alkyne. Use a shallow gradient at the beginning (e.g., 5% to 20% B over 10 mins) to resolve the early-eluting keto impurity.

Q: How do I separate the starting material (2-butynoic acid) from the product?

A: 2-Butynoic acid is small and polar. In standard low-pH Reverse Phase (RP) methods, it often elutes in the void volume.

  • Solution: Use a "polar-embedded" C18 column or a HILIC mode if the acid is the critical impurity.

  • Detection: The acid has weak UV absorbance compared to the conjugated amide. Ensure you are monitoring at 210-220 nm , not just 254 nm.

Spectroscopic Characterization (NMR/IR)

Q: How can I unambiguously distinguish the this compound from its hydration product using 1H NMR?

A: The methyl group signal is the diagnostic handle.

  • This compound (Product): Look for a distinct singlet (or fine triplet due to long-range coupling) at

    
     1.9 – 2.0 ppm . This corresponds to the CH3-C≡C- group.
    
  • 
    -Keto Amide (Impurity):  Look for a singlet  at 
    
    
    
    2.2 – 2.3 ppm
    (methyl ketone CH3-C(=O)-) AND a new singlet at
    
    
    3.4 – 3.6 ppm
    (methylene -CH2- between carbonyls).

Q: Can IR spectroscopy be used for rapid in-process control (IPC)?

A: Yes. The alkyne stretch is weak but diagnostic.

  • Alkyne Stretch: ~2230–2240 cm⁻¹ (Weak/Medium).

  • Allene Impurity: ~1950 cm⁻¹ (Strong, sharp).

  • Carbonyl Shift: The amide carbonyl of the ynamide appears at a lower frequency (~1640-1660 cm⁻¹) due to conjugation with the triple bond compared to the non-conjugated keto-amide.

Stability & Handling Guide

Q: Why does my purity decrease after lyophilization?

A: But-2-ynamides can be volatile (if low MW) or unstable during concentration if traces of acid are present.

  • Mechanism: Concentration increases the effective acidity of residual TFA or HCl, accelerating hydration to the keto-amide.

  • Fix: Perform a final wash with mild bicarbonate or buffer the aqueous phase before lyophilization. Do not heat above 40°C during rotary evaporation.

Q: Is the "Ynamide" (N-alkynyl amide) the same as "this compound"?

A: No. This is a critical nomenclature distinction.

  • This compound: CH3-C≡C-C(=O)NH-R (Amide of butynoic acid).[1] Used in covalent drugs (e.g., Acalabrutinib).[2]

  • Ynamide (Class): R-C≡C-N(EWG)-R (Nitrogen attached to alkyne). These are extremely acid-sensitive and hydrolyze to amides immediately.

  • Note: If you are synthesizing the "Ynamide" class, the "impurity" is the amide resulting from total hydrolysis of the triple bond.

Visualized Degradation Pathway

The following diagram illustrates the critical degradation pathways for a generic N-aryl-but-2-ynamide.

But2Ynamide_Degradation Figure 1: Primary degradation pathways of this compound warheads. Start This compound (Target Warhead) CH3-C≡C-CONH-R Allene Allenic Amide (Isomer) CH2=C=CH-CONH-R Start->Allene Base (Isomerization) Keto β-Keto Amide (Hydration Product) CH3-CO-CH2-CONH-R Start->Keto H+/H2O (Hydration) Adduct Thiol Adduct (Off-Target) CH3-C(SR)=CH-CONH-R Start->Adduct R-SH (Michael Addition) Allene->Keto H+/H2O

Caption: Figure 1 outlines the transformation of the this compound warhead into its allenic isomer (via base) and its primary hydration impurity, the


-keto amide (via acid).

Experimental Protocol: Determination of -Keto Impurity

Objective: Quantify the hydration impurity (3-oxobutanamide derivative) in a bulk batch of this compound intermediate.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Amide) and 210 nm (Impurities).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Elute polar acid/salts)
12.060Linear Gradient (Separates Keto vs Alkyne)
15.095Wash
15.15Re-equilibration

Acceptance Criteria:

  • Resolution (Rs): > 1.5 between

    
    -Keto impurity (elutes earlier) and Main Peak.
    
  • Tailing Factor: < 1.5 for the main this compound peak.

References
  • Robles, O., & Romo, D. (2015). "Chemo- and Regioselective Covalent Modification of Proteins." Nature Chemical Biology. Link (Discusses Michael acceptor reactivity and stability).

  • Barf, T., & Kaptein, A. (2012). "Irreversible Protein Kinase Inhibitors: Balancing Selectivity and Potency." Journal of Medicinal Chemistry. Link (Context on warhead design and stability).

  • Lovering, F., et al. (2016). "Acalabrutinib (ACP-196): A Selective Second-Generation BTK Inhibitor." ChemMedChem. Link (Specific application of this compound).

  • DeCesare, J. M., et al. (2020). "Practical Synthesis of Ynamides." Organic Letters. Link (General ynamide synthesis and impurity handling).

Sources

Validation & Comparative

A Comparative Guide to Covalent Warheads: But-2-ynamide vs. Acrylamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality for achieving durable and potent target engagement.[1][2] Unlike their non-covalent counterparts, TCIs form a stable, covalent bond with their protein target, a strategy that can lead to prolonged pharmacodynamics, enhanced potency, and the ability to target proteins with shallow or highly charged binding sites.[1][3] The efficacy and safety of a TCI are critically dependent on the reactivity and selectivity of its electrophilic functional group, commonly known as the "warhead."

For years, the acrylamide moiety has been the workhorse of covalent inhibitor design, featured in numerous clinically approved drugs.[4][5] However, the quest for novel reactivity and the desire to expand the "targetable proteome" have spurred the exploration of alternative electrophiles. Among these, the but-2-ynamide group is gaining significant traction as a versatile and promising warhead.[6]

This guide provides a head-to-head comparison of this compound and acrylamide, delving into their mechanisms of action, reactivity profiles, and selectivity. We will further provide field-proven experimental protocols for researchers to rigorously evaluate and validate these critical components of covalent drug design.

The Warheads: Mechanism and Reactivity Profiles

The fundamental difference between these two warheads lies in their chemical structure and, consequently, the nucleophilic amino acid residues they preferentially target.

Acrylamide: The Cysteine-Targeting Standard

The acrylamide group is an α,β-unsaturated amide. Its electrophilicity is centered on the β-carbon, making it susceptible to a Michael addition reaction from a suitably positioned nucleophile.[7] In a biological context, the deprotonated thiol of a cysteine residue is the most common and potent nucleophile for this reaction, forming a stable thioether bond.[7][8]

This cysteine-centric reactivity has been the cornerstone of many successful TCIs, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib and the epidermal growth factor receptor (EGFR) inhibitor afatinib.[7] The reactivity of the acrylamide warhead must be meticulously balanced; it must be reactive enough to engage its target cysteine efficiently but not so reactive that it indiscriminately labels other proteins, which can lead to off-target toxicity.[8][9]

Caption: Mechanism of Acrylamide Reaction with Cysteine.

This compound: Expanding the Nucleophile Toolbox

This compound belongs to the ynamide class of compounds, which feature a nitrogen atom attached to an alkyne. This arrangement polarizes the triple bond, rendering it electrophilic and susceptible to nucleophilic attack.[6][10]

A key breakthrough for ynamides as warheads was the discovery that they can efficiently and selectively modify the carboxyl side chains of aspartic acid and glutamic acid residues.[4][11][12] This is a significant departure from traditional cysteine-focused warheads and opens up a vast new landscape of protein targets that were previously considered "undruggable" by covalent means. While reaction with cysteine is also possible, the ability to target carboxylates is a defining feature. This novel reactivity allows for the development of entirely new classes of covalent inhibitors.[11][12]

Caption: Mechanism of this compound Reaction with Carboxylates.

Comparative Analysis: Performance and Characteristics

A direct comparison highlights the distinct advantages and strategic applications of each warhead.

FeatureAcrylamideThis compound / Ynamides
Primary Target Residue(s) Cysteine[7][8]Aspartic Acid, Glutamic Acid[4][11][12]
Reaction Mechanism Michael Addition[7]Nucleophilic Addition to Alkyne
Reactivity Profile Moderately reactive, tunable via substitution.[5][13]Versatile; reactivity can be modulated.[6]
Selectivity High selectivity for cysteine over other nucleophiles.[5]Novel selectivity for carboxylates, expanding target space.[14]
Clinical Precedent Well-established; present in multiple FDA-approved drugs.[1][4]Emerging; featured in clinical candidates like branebrutinib.[6]
Key Advantages Proven clinical utility, predictable reactivity, synthetic accessibility.Access to non-cysteine targets, rapid library generation.[4][6]
Key Limitations Limited to targeting the "cysteinome," potential for off-target reactivity with other thiols (e.g., glutathione), toxicity concerns.[7][15]Less characterized in vivo stability and metabolism profile compared to acrylamide.

Experimental Protocols for Warhead Evaluation

Rigorous, quantitative assessment is paramount in covalent inhibitor development. The following protocols provide a self-validating framework for characterizing and comparing warheads.

Protocol 1: Kinetic Analysis of Covalent Inhibition

The efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI, which represents the initial, irreversible reaction rate at low inhibitor concentrations.[16] This parameter is crucial for comparing the intrinsic reactivity of different warheads.

Objective: To determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate).

Methodology: Progress Curve Analysis

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of the covalent inhibitor (e.g., acrylamide- and this compound-containing compounds) in the assay buffer.

  • Assay Execution:

    • Initiate the enzymatic reaction by adding the substrate to the enzyme solution in a microplate well.

    • Simultaneously, add varying concentrations of the inhibitor. For a control, add buffer/vehicle only.

    • Monitor the reaction progress (product formation or substrate depletion) continuously over time using a plate reader (e.g., absorbance, fluorescence). Data should be collected at frequent intervals for a duration sufficient to observe significant inhibition.[16]

  • Data Analysis:

    • Plot the product concentration versus time for each inhibitor concentration. These are the "progress curves."

    • Fit each progress curve to the equation for time-dependent inhibition to obtain the observed rate of inactivation (kobs) at each inhibitor concentration [I].

    • Plot the calculated kobs values against the corresponding inhibitor concentration [I].

    • Fit this secondary plot to the hyperbolic equation: kobs = (kinact * [I]) / (KI + [I]). This will yield the values for kinact and KI.[16] The ratio kinact/KI can be determined from the initial slope of this plot.

Protocol 2: Intact Protein Mass Spectrometry for Target Engagement

This method provides direct, unambiguous evidence of covalent bond formation between the inhibitor and its target protein.[17]

Objective: To confirm covalent modification and determine the stoichiometry of binding.

Methodology:

  • Incubation:

    • Incubate the purified target protein with a molar excess (e.g., 5-10 fold) of the covalent inhibitor for a defined period (e.g., 1-2 hours) at a controlled temperature.

    • Include a vehicle-only control (e.g., DMSO).

  • Sample Cleanup:

    • Remove unbound inhibitor using a desalting column or buffer exchange spin column suitable for proteins. This step is critical to prevent non-specific adduction during analysis.

  • Mass Spectrometry Analysis:

    • Analyze the protein samples using Liquid Chromatography-Mass Spectrometry (LC-MS), typically with electrospray ionization (ESI).

    • Deconvolute the resulting mass spectrum to determine the precise molecular weight of the protein.

  • Data Interpretation:

    • Compare the mass of the inhibitor-treated protein with the control protein.

    • A mass shift equal to the molecular weight of the inhibitor confirms covalent modification.[17]

    • The presence of both unmodified and modified protein peaks can be used to estimate the extent of labeling. Multiple additions of the inhibitor mass may indicate low selectivity and modification of multiple residues.[17]

Protocol 3: Chemoproteomic Profiling for Off-Target Selectivity

Understanding a warhead's proteome-wide selectivity is essential for predicting potential toxicity. Chemoproteomics methods can identify off-target proteins that react with the inhibitor in a complex biological system.[17]

Objective: To assess the selectivity of a covalent inhibitor by identifying its targets across the entire proteome.

Methodology: Competitive Activity-Based Protein Profiling (ABPP)

  • Probe Synthesis:

    • Synthesize an alkyne- or azide-functionalized version of the covalent inhibitor to serve as a probe for subsequent click chemistry ligation.

  • Cell Lysate Labeling:

    • Treat a relevant cell lysate or live cells with varying concentrations of the test inhibitor (e.g., the original, non-tagged this compound or acrylamide compound) for a set time to allow for target engagement.

    • Subsequently, treat the lysate with the alkyne-functionalized probe. The probe will label only those protein targets whose binding sites are not already occupied by the test inhibitor.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-probe-labeled proteins.

    • Enrich the biotin-tagged proteins using streptavidin beads.

  • Proteomic Analysis:

    • Digest the enriched proteins (on-bead or after elution) with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the probe.

  • Data Interpretation:

    • Proteins that show a dose-dependent decrease in probe labeling in the presence of the test inhibitor are identified as targets. This method allows for the simultaneous assessment of on-target and off-target engagement.

Experimental_Workflow cluster_0 Biochemical & Biophysical Validation cluster_1 Cellular & Proteome-wide Analysis A Protocol 1: Kinetic Analysis (Determine kinact/KI) B Protocol 2: Intact MS (Confirm Covalent Adduct) A->B Confirm Mechanism C Cell-based Potency Assays B->C Validate in Cellular Context D Protocol 3: Chemoproteomics (Assess Proteome-wide Selectivity) C->D Define Selectivity Profile

Caption: A Validated Workflow for Covalent Inhibitor Characterization.

Conclusion and Future Outlook

The choice between an acrylamide and a this compound warhead is a strategic decision rooted in the specific goals of a drug discovery program.

  • Acrylamide remains the logical choice when targeting a known, accessible cysteine residue. Its behavior is well-understood, and the path to optimization is supported by decades of research and clinical success.[5] The primary challenge remains fine-tuning its reactivity to maximize on-target effects while minimizing off-target liabilities.[9]

  • This compound and other ynamides represent a paradigm shift, offering a validated chemical tool to target aspartate and glutamate residues.[11][12] This opens the door to inhibiting entire classes of proteins that lack a suitably positioned cysteine, dramatically expanding the druggable proteome. For programs targeting such proteins, ynamides are not just an alternative but an enabling technology.

The future of covalent drug discovery is bright, with ongoing research continually introducing novel electrophiles capable of targeting an even wider array of amino acids.[18] By employing rigorous and systematic evaluation protocols like those described here, researchers can confidently select and optimize the right warhead for the right target, paving the way for the next generation of potent and selective medicines.

References

  • Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. Journal of Medicinal Chemistry - ACS Publications. (2022-07-26). [Link]

  • Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. PubMed. (2022-08-11). [Link]

  • Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. ResearchGate. (2024-05-01). [Link]

  • An update on the discovery and development of reversible covalent inhibitors. PMC. (2023-04-29). [Link]

  • Acrylamide. DCCEEW. (2022-06-30). [Link]

  • Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Novartis OAK. (2024-07-25). [Link]

  • Stability of acrylamide in model systems and its reactivity with selected nucleophiles. ResearchGate. (2025-08-07). [Link]

  • Covalent drugs: metabolism stories. Hypha Discovery Blogs. [Link]

  • Reactive Acrylamide-Modified DNA Traps for Accurate Cross-Linking with Cysteine Residues in DNA-Protein Complexes Using Mismatch Repair Protein MutS as a Model. PubMed. (2022-04-10). [Link]

  • Reversal of Regioselectivity in Ynamide Chemistry. ResearchGate. [Link]

  • Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. bioRxiv. (2024-02-21). [Link]

  • Chemoproteomic methods for covalent drug discovery. PMC. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. (2022-11-10). [Link]

  • Advanced approaches of developing targeted covalent drugs. PMC - NIH. [Link]

  • Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. ResearchGate. [Link]

  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Allen Che via Medium. (2023-03-04). [Link]

  • Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. (2024-06-24). [Link]

  • Acrylamide | ToxFAQs™. ATSDR - CDC. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. (2024-11-01). [Link]

  • Webinar - Development of Covalent Drugs with New Emerging Technologies. YouTube. (2022-07-18). [Link]

Sources

A Comparative Analysis of But-2-ynamide and Michael Acceptors for Cysteine Targeting: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of covalent drug discovery and chemical biology, the selective targeting of cysteine residues has emerged as a powerful strategy for modulating protein function. The unique nucleophilicity of the cysteine thiol allows for the formation of stable covalent bonds with electrophilic warheads, leading to prolonged and often irreversible inhibition. Among the arsenal of cysteine-directed electrophiles, Michael acceptors have long been the workhorses of the field. However, a newer class of reagents, ynamides, exemplified by but-2-ynamide, is gaining significant traction, promising enhanced selectivity and distinct reactivity profiles.

This guide provides an in-depth comparative study of this compound and common Michael acceptors for cysteine targeting. We will delve into their reaction mechanisms, kinetics, selectivity, and the practical aspects of their application in experimental settings. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions when selecting an electrophile for their specific research needs.

The Chemistry of Cysteine Targeting: A Tale of Two Electrophiles

The fundamental principle behind cysteine-targeting covalent inhibitors lies in the reaction between the nucleophilic thiol group of a cysteine residue and an electrophilic "warhead" on a small molecule. The success of this strategy hinges on the careful tuning of the warhead's reactivity to achieve a balance between potent on-target modification and minimal off-target engagement.

Michael Acceptors: The Established Standard

Michael acceptors are α,β-unsaturated carbonyl compounds that react with nucleophiles via a conjugate addition reaction. This class of electrophiles is diverse and includes widely used warheads such as acrylamides, maleimides, and vinyl sulfones.[1][2] The reaction proceeds through the nucleophilic attack of the thiolate anion of cysteine on the β-carbon of the unsaturated system, forming a stable thioether bond.[1][2]

The reactivity of Michael acceptors can be modulated by the nature of the electron-withdrawing group and substituents on the double bond. For instance, the introduction of a cyano group at the α-position of an acrylamide can increase its electrophilicity and, in some cases, render the covalent bond reversible.

Mechanism of Michael addition with cysteine.
This compound: A New Frontier in Cysteine Targeting

This compound belongs to the ynamide class of compounds, which feature a nitrogen atom attached to an alkyne. This structural motif imparts unique reactivity. The reaction with cysteine proceeds via a highly chemo-, regio-, and stereoselective hydrosulfuration of the alkyne.[3][4] The nucleophilic attack of the cysteine thiol occurs at the β-carbon of the ynamide, leading to the exclusive formation of the Z-isomer of the resulting vinyl thioether adduct.[1][3][4]

A key factor influencing the reactivity of ynamides is the presence of a strong electron-withdrawing group on the nitrogen atom, which enhances the electrophilicity of the alkyne.[1][5] This tunability allows for the fine-tuning of reactivity for specific applications.

Hydrosulfuration of this compound with cysteine.

A Head-to-Head Comparison: Reactivity, Selectivity, and Stability

The choice between this compound and a Michael acceptor often comes down to a trade-off between reactivity and selectivity. Here, we present a comparative overview of their key performance characteristics.

Kinetic Profile: A Quantitative Look at Reactivity

To provide a quantitative comparison, we have compiled the second-order rate constants for the reaction of various electrophiles with the model thiol, N-acetylcysteine (NAC). It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. However, the data provides a valuable snapshot of the relative reactivities.

ElectrophileModel ThiolSecond-Order Rate Constant (M⁻¹s⁻¹)pHTemperature (°C)Reference
This compound N-acetylcysteineData not available---
Acrylamide L-cysteine0.347.430[3]
N-phenylmaleimide N-acetylcysteine~10² - 10³7.425[6]
Vinyl Sulfone Glutathione~0.0017.525[7]

Note: The absence of a directly reported second-order rate constant for this compound with N-acetylcysteine under standard conditions in the available literature highlights a current knowledge gap. However, studies on other ynamides suggest that their reactivity is highly tunable and can be comparable to or even exceed that of some Michael acceptors, particularly when activated with strong electron-withdrawing groups.[1][5]

Selectivity: The Quest for On-Target Specificity

A crucial aspect of a covalent warhead is its selectivity for cysteine over other nucleophilic amino acids and off-target proteins.

  • This compound and Ynamides: Recent chemoproteomic studies have demonstrated the superior specificity of ynamides for cysteine residues compared to more traditional electrophiles like iodoacetamide.[8] This high chemoselectivity is a significant advantage, as it minimizes the potential for off-target modifications and associated toxicity.[5][8] The reaction is highly specific for the reduced form of cysteine.[3]

  • Michael Acceptors: The selectivity of Michael acceptors can be more variable. While they are generally reactive towards thiols, some can also react with other nucleophilic residues like lysine and histidine, particularly at higher pH or with more reactive Michael acceptors.[8] For example, maleimides, while highly reactive towards thiols, can also undergo side reactions and exhibit instability.[9] Acrylamides are generally considered to have good selectivity for cysteine, which has contributed to their widespread use in drug development.[2]

Adduct Stability and Reversibility

The stability of the covalent adduct is a critical determinant of the duration of action of a covalent inhibitor.

  • This compound: The vinyl thioether adduct formed from the reaction of a ynamide with cysteine is generally considered to be highly stable.[8] Studies have shown that ynamide-modified peptides exhibit remarkable stability under various conditions, including in the presence of external thiols like glutathione.[8] This suggests that the adduct is effectively irreversible under physiological conditions.

  • Michael Acceptors: The stability of Michael adducts can vary. While the thioether bond formed is generally stable, some Michael adducts, particularly those derived from maleimides, can undergo retro-Michael reactions, leading to adduct instability.[9] Conversely, the reversibility of the Michael addition can be engineered, as seen in cyanoacrylamides, which can form reversible covalent bonds. This property can be advantageous in reducing the potential for permanent off-target modifications.[2]

Experimental Corner: Protocols for Evaluating Cysteine-Targeting Electrophiles

To rigorously compare and characterize cysteine-targeting electrophiles, standardized and reproducible experimental protocols are essential. Here, we provide detailed methodologies for key experiments.

Kinetic Analysis of Covalent Modification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the real-time kinetics of covalent bond formation. This method allows for the direct observation of the disappearance of reactants and the appearance of the product adduct.

Rationale for Experimental Choices:

  • N-acetylcysteine (NAC): NAC is a commonly used model thiol because it is a simple, stable, and readily available cysteine derivative that mimics the reactivity of a cysteine residue in a peptide or protein.[1]

  • pH: The pH of the reaction buffer is critical as the reactivity of the cysteine thiol is dependent on its deprotonation to the more nucleophilic thiolate anion.[6] A pH of around 7.4 is often chosen to mimic physiological conditions.

  • Internal Standard: An internal standard is included to allow for accurate quantification of the reactants and products over time.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of N-acetylcysteine (e.g., 100 mM) in a deuterated buffer (e.g., phosphate-buffered saline in D₂O, pH 7.4).

    • Prepare a stock solution of the electrophile (this compound or Michael acceptor) in a compatible deuterated solvent (e.g., DMSO-d₆).

    • Add a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) to the NAC solution.

  • NMR Data Acquisition:

    • Transfer the NAC solution containing the internal standard to an NMR tube.

    • Acquire a baseline ¹H NMR spectrum.

    • Initiate the reaction by adding a small volume of the electrophile stock solution to the NMR tube and mix thoroughly.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a non-reacting proton on the electrophile and the internal standard in each spectrum.

    • Calculate the concentration of the electrophile at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the electrophile concentration versus time. The slope of this plot will give the pseudo-first-order rate constant (k_obs).

    • Determine the second-order rate constant by dividing k_obs by the concentration of N-acetylcysteine.

Workflow for NMR-based kinetic analysis.
Chemoproteomic Profiling of Off-Target Engagement

Chemoproteomics, particularly competitive activity-based protein profiling (ABPP), is a powerful technique for assessing the proteome-wide selectivity of covalent inhibitors.[3][10][11] This method allows for the identification and quantification of off-target cysteine modifications in a cellular context.

Rationale for Experimental Choices:

  • Competitive ABPP: This approach involves competing the electrophile of interest against a broad-spectrum cysteine-reactive probe. This allows for the assessment of target engagement without the need to synthesize a tagged version of every compound.[4][10]

  • Cell Lysate vs. Live Cells: Experiments can be performed in cell lysates for high-throughput screening or in live cells to assess target engagement in a more physiologically relevant environment.

  • Mass Spectrometry: Tandem mass spectrometry is used to identify the modified peptides and pinpoint the exact site of covalent modification.

Step-by-Step Protocol (Competitive ABPP in Cell Lysate):

  • Proteome Preparation:

    • Harvest cells and prepare a cell lysate by sonication or detergent lysis in a suitable buffer.

    • Determine the protein concentration of the lysate.

  • Competitive Labeling:

    • Aliquot the proteome and treat with varying concentrations of the test electrophile (this compound or Michael acceptor) or a vehicle control (e.g., DMSO).

    • Incubate for a defined period to allow for covalent modification.

    • Add a broad-spectrum, alkyne- or biotin-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples and incubate to label the remaining accessible cysteines.

  • Click Chemistry and Enrichment (for alkyne-tagged probes):

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.

    • Enrich the biotin-tagged proteins using streptavidin beads.

  • Proteomic Sample Preparation:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release the modified peptides.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the probe-labeled peptides in each sample.

    • A decrease in the abundance of a specific probe-labeled peptide in the presence of the test electrophile indicates that the electrophile has modified that particular cysteine residue.

Sources

evaluating the stability of but-2-ynamide adducts compared to other covalent modifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the stability and performance of but-2-ynamide (2-butynamide) adducts, a class of "tuned" electrophiles used in second-generation targeted covalent inhibitors (TCIs) like acalabrutinib .

Executive Summary: The "Goldilocks" Warhead

The transition from acrylamides (e.g., ibrutinib) to but-2-ynamides represents a paradigm shift in covalent drug design. While acrylamides are highly reactive Michael acceptors capable of rapid target engagement, they often suffer from "promiscuity"—labeling off-target cysteines and depleting cellular glutathione.

But-2-ynamides utilize an internal alkyne (


) to dampen intrinsic reactivity. This creates a "Goldilocks" zone: the warhead is inert enough to bypass circulating thiols but remains reactive enough to form a covalent bond when precisely positioned within the enzyme's active site.

Mechanistic Basis: Internal Alkyne Chemistry

Unlike terminal alkynes (propargylamides) which are highly reactive and prone to cytotoxicity, the This compound features a terminal methyl group. This steric bulk and electron-donating effect raise the activation energy for nucleophilic attack, requiring specific catalytic positioning (often by an "oxyanion hole" or specific residue orientation) to react.

Reaction Pathway
  • Positioning: The inhibitor binds non-covalently (

    
    ), positioning the alkyne carbon near the target cysteine.
    
  • Adduct Formation: The cysteine thiolate attacks the

    
    -carbon of the alkyne.
    
  • Protonation: The resulting vinyl carbanion is protonated to form a stable vinyl thioether adduct.

Critical Distinction: Unlike acrylamide adducts, which are generally stable thioethers, this compound adducts can undergo specific metabolic transformations, such as hydrolysis to


-ketoamides , which impacts their long-term stability profile in vivo.
Diagram: Comparative Reaction Mechanisms

WarheadMechanism cluster_0 Acrylamide (Standard) cluster_1 This compound (Tuned) A1 Free Acrylamide (High Reactivity) A2 Transition State (Low Barrier) A1->A2 Cys-SH Attack A3 Thioether Adduct (Stable, Irreversible) A2->A3 Rapid B1 Free this compound (Low Intrinsic Reactivity) B2 Transition State (High Barrier - Requires Positioning) B1->B2 Cys-SH Attack (Steric Hindrance) B3 Vinyl Thioether Adduct (Kinetically Stable) B2->B3 Slower k_inact B4 Metabolic Fate: Hydrolysis to β-Ketoamide B3->B4 Enzymatic/pH Dependent caption Figure 1: Reaction coordinate comparison. But-2-ynamides require precise positioning to overcome the higher activation barrier, ensuring selectivity.

Comparative Stability Analysis

The following table contrasts the this compound warhead against the industry-standard acrylamide and the highly reactive propargylamide.

FeatureAcrylamide (e.g., Ibrutinib)This compound (e.g., Acalabrutinib)Propargylamide (Terminal Alkyne)
Intrinsic Reactivity (

)
High. Reacts rapidly with GSH and non-catalytic cysteines.Low. Minimal reaction with free thiols in solution.Very High. Often cytotoxic due to non-specific labeling.
Selectivity Profile Moderate.[1][2][3] Prone to off-target labeling (e.g., EGFR, ITK).High. Reactivity is driven by binding affinity (

), not warhead electrophilicity.
Low. "Hot" warhead leads to promiscuity.
Adduct Geometry Flexible saturated chain (sp3).Rigid vinyl linker (sp2). Locks conformation.Rigid vinyl linker (sp2).
Metabolic Stability Stable thioether. Major clearance via CYP oxidation.Susceptible. Adduct can hydrolyze to

-ketoamide or undergo GSH exchange.
Variable.
Reversibility Generally Irreversible.[4]Functionally Irreversible (on drug timescale), but chemically distinct.Irreversible.[4][5][6]
Stability Insight: The "Beta-Ketoamide" Liability

Research indicates that while this compound adducts are stable enough to inhibit the target for the duration of the protein's half-life (turnover), they possess a unique metabolic liability. The vinyl thioether linkage can undergo hydrolysis to form a


-ketoamide .[3]
  • Implication: This pathway can serve as a clearance mechanism for off-target adducts (e.g., if the drug binds albumin), potentially reducing long-term immunogenicity compared to permanent acrylamide adducts.

Experimental Protocols for Stability Evaluation

To rigorously evaluate a this compound candidate, you must assess both intrinsic reactivity (safety) and adduct stability (efficacy).

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To quantify intrinsic electrophilicity and predict off-target potential.

  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.

  • Incubation: Mix inhibitor (final 10 µM) with reduced GSH (final 5 mM, 500-fold excess) in PBS (pH 7.4) at 37°C.

    • Control: Acrylamide reference (e.g., Ibrutinib) and a non-covalent analog.

  • Sampling: Aliquot samples at t = 0, 15, 60, 120, and 240 minutes.

  • Quenching: Quench with 1% formic acid/acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass and appearance of the GSH-adduct mass.

  • Calculation: Plot ln([Parent]) vs. time to determine pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
    • Target: But-2-ynamides should show

      
       hours, whereas acrylamides often show 
      
      
      
      mins.
Protocol B: Jump-Dilution (Washout) Assay

Purpose: To confirm irreversible target engagement and rule out rapid reversibility.

  • Incubation: Incubate recombinant target protein (e.g., BTK kinase domain) with inhibitor at

    
     for 1 hour.
    
  • Washout: Dilute the mixture 100-fold into buffer containing ATP and substrate peptide (to jump below the binding equilibrium concentration).

  • Measurement: Monitor enzymatic activity continuously for 4 hours.

  • Interpretation:

    • Irreversible (Stable Adduct): Activity remains near 0% and does not recover.

    • Reversible/Unstable: Activity slowly recovers as the inhibitor dissociates or the adduct hydrolyzes.

Protocol C: Intact Protein Mass Spectrometry

Purpose: To verify adduct stoichiometry and assess chemical stability over time.

  • Reaction: Incubate protein (1 µM) with inhibitor (2 µM) for 1 hour.

  • Desalting: Remove excess small molecule using Zeba spin columns or rapid SEC.

  • Incubation: Incubate the purified protein-inhibitor complex at 37°C in buffer for 24 hours.

  • Analysis: Inject onto a Q-TOF or Orbitrap MS (denaturing conditions) at t=0 and t=24h.

  • Data Check:

    • Confirm mass shift corresponding to the inhibitor MW (no loss of leaving group for addition reactions).

    • Check for "Adduct Loss" : Reappearance of the apo-protein mass indicates adduct instability (hydrolysis or retro-Michael).

Diagram: Stability Assessment Workflow

StabilityWorkflow cluster_assays Parallel Stability Assays Start Candidate Inhibitor (this compound) GSH GSH Reactivity Assay (Intrinsic Reactivity) Start->GSH Washout Jump-Dilution Assay (Functional Irreversibility) Start->Washout MS Intact Protein MS (Chemical Adduct Stability) Start->MS Decision Evaluation GSH->Decision Must be slow (t1/2 > 2h) Washout->Decision No recovery (<10% activity) MS->Decision Stable Mass Shift (>24h) Pass High Selectivity Candidate (Proceed to PK/PD) Decision->Pass Criteria Met Fail Redesign Warhead (Too reactive or unstable) Decision->Fail Criteria Failed caption Figure 2: Workflow for validating this compound stability. Note the emphasis on low GSH reactivity.

Case Study: Acalabrutinib vs. Ibrutinib

The clinical success of acalabrutinib (ACP-196) validates the this compound strategy.

  • Ibrutinib (Acrylamide): [1][3]

    • Blocks BTK effectively but also inhibits EGFR, ITK, and TEC due to the highly reactive acrylamide warhead.

    • Result: Adverse effects like rash and diarrhea (EGFR) and bleeding risk (TEC/platelets).

  • Acalabrutinib (this compound):

    • The 2-butynamide warhead is essentially inert to EGFR Cys797 because the inhibitor does not bind EGFR tightly enough to position the "cold" warhead for reaction.

    • For BTK Cys481, the scaffold binding affinity (

      
      ) is high, holding the warhead in place long enough to overcome the activation barrier.
      
    • Result: Superior safety profile with maintained efficacy.

References

  • Barf, T., et al. (2017). Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile. Journal of Pharmacology and Experimental Therapeutics.

  • Caldwell, R. D., et al. (2019). Discovery of Evobrutinib: An Oral, Potent, and Highly Selective, Covalent Bruton’s Tyrosine Kinase Inhibitor for the Treatment of Immunological Diseases. Journal of Medicinal Chemistry.

  • Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology.

  • Scapin, G., et al. (2020). The structural basis for the selectivity of the BTK inhibitor acalabrutinib.[7] Nature Communications.

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Binding. SLAS Discovery.

Sources

head-to-head comparison of gold versus ruthenium catalysts for but-2-ynamide transformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: The choice between Gold (Au) and Ruthenium (Ru) for but-2-ynamide transformations is a choice between electrophilic activation and coordination insertion .

  • Choose Gold (Au(I)/Au(III)) when your target requires accessing

    
    -imino carbenoid  intermediates for mild, atom-economical functionalizations (e.g., oxazole synthesis, cycloisomerizations). Gold acts as a "soft" carbophilic Lewis acid, excelling in triggering nucleophilic attacks on the ynamide triple bond with high regiocontrol.
    
  • Choose Ruthenium (Ru(II)) when your pathway relies on vinylidene intermediates , metathesis (RCM) , or when constructing medium-to-large lactams via oxidative cyclization. Ru offers distinct orthogonality, often enabling radical pathways or metallacycle-mediated couplings that Gold cannot access.

Mechanistic Divergence: The "Why" Behind the Reactivity

The fundamental difference lies in how the metal engages the ynamide


-system. But-2-ynamides possess a polarized triple bond due to the nitrogen lone pair donation.
  • Gold (The

    
    -Acid):  Au(I) coordinates to the alkyne, enhancing its electrophilicity. The nitrogen lone pair pushes electron density, favoring the formation of a highly reactive keteniminium  intermediate (or 
    
    
    
    -imino gold carbene upon oxidation). This species is a potent electrophile.
  • Ruthenium (The Metallacycle/Vinylidene): Ru(II) often undergoes an oxidative insertion or triggers a 1,2-hydrogen (or alkyl) shift to form a Ru-vinylidene . Alternatively, in the presence of alkenes, it initiates metathesis via metallacyclobutane intermediates.

Visualization: Mechanistic Bifurcation

The following diagram illustrates the divergent pathways for a generic this compound substrate.

G Ynamide This compound (Substrate) Au_Cat Au(I) Catalyst (e.g., IPrAuCl) Ynamide->Au_Cat Ru_Cat Ru(II) Catalyst (e.g., Cp*RuCl) Ynamide->Ru_Cat Au_Complex Au-Pi-Complex Au_Cat->Au_Complex Coordination Keteniminium Keteniminium / Alpha-Imino Gold Carbene Au_Complex->Keteniminium N-lone pair assist Au_Product Oxazoles / Indoles (Nucleophilic Trapping) Keteniminium->Au_Product Nu: Attack Ru_Vinylidene Ru-Vinylidene Intermediate Ru_Cat->Ru_Vinylidene 1,2-Shift (Terminal) Ru_Metathesis Ruthenacyclobutane (Metathesis) Ru_Cat->Ru_Metathesis + Alkene Ru_Product Macrocycles / Lactams (Insertion/RCM) Ru_Vinylidene->Ru_Product Nu: Attack Ru_Metathesis->Ru_Product RCM

Figure 1: Divergent activation modes. Gold favors keteniminium/carbene formation, while Ruthenium accesses vinylidene or metathesis manifolds.

Head-to-Head Performance Analysis

A. Oxidative Functionalization (The "Zhang" Chemistry)

This is the most common battleground. The goal is to convert the ynamide into an


-keto imide or heterocycle (e.g., oxazole) using an oxidant like Pyridine N-Oxide (PNO).
FeatureGold (Au) CatalysisRuthenium (Ru) Catalysis
Primary Intermediate

-Imino Gold Carbene (via O-transfer).
Ru-Vinylidene or direct O-insertion.
Regioselectivity Excellent. Oxygen transfer strictly at the

-carbon (proximal to N).
Variable. Can be ligand-dependent; often favors lactamization over simple oxidation.
Substrate Scope Tolerates internal alkynes (but-2-ynamides) well.Internal alkynes are slower; often requires terminal ynamides for vinylidene pathway.
Key Reaction [3+2] Cycloaddition (with nitrones/PNO) to form Oxazoles.Oxidative Lactamization to form medium-sized rings (7-8 membered).[1]
Conditions Mild (RT to 40°C), often requires Ag salt activator.Often requires higher temps (60-80°C) or specific acidic additives.

Critical Insight: For internal ynamides like this compound, Gold is superior for generating carbenoids. Ru-catalyzed oxidation of internal ynamides is sluggish because the 1,2-shift required for vinylidene formation is energetically costly with an alkyl group (methyl) compared to a proton.

B. Hydrofunctionalization & Cycloisomerization

When reacting this compound with nucleophiles (e.g., amines, alcohols) or pendant alkenes:

  • Gold: Drives Hydroalkoxylation/Hydroamination .

    • Mechanism:[2][3][4][5][6][7][8][9] The nucleophile attacks the activated triple bond.

    • Regioselectivity:[4][5][10] Nucleophile usually attacks the

      
      -carbon (beta to Nitrogen) to form the stable enamide, OR attacks the 
      
      
      
      -carbon if directed by a specific ligand (e.g., IPr).
    • Outcome: Stereodefined enamides or fused heterocycles (e.g., indoles from tryptamine-ynamides).

  • Ruthenium: Drives Metathesis or Redox Isomerization .

    • Mechanism:[2][3][4][5][6][7][8][9] If an alkene is present, Ru (Grubbs type) will perform Ring-Closing Metathesis (RCM) on the ynamide (Enyne Metathesis), a reaction Gold cannot do.

    • Outcome: 1,3-dienes or cyclic enamides via carbon skeletal rearrangement.

Experimental Protocols (Self-Validating Systems)

Protocol A: Gold-Catalyzed Oxidative Cyclization (Oxazole Synthesis)

Target: Conversion of N-but-2-ynyl-amide to a functionalized oxazole. Reference Standard: Based on methodologies by Liming Zhang [1].

Reagents:

  • Substrate: N-benzyl-N-(but-2-ynyl)benzamide (0.2 mmol)

  • Oxidant: 8-methylquinoline N-oxide (1.2 equiv)

  • Catalyst: IPrAuNTf

    
     (5 mol%) (Gagosz Catalyst)
    
  • Solvent: 1,2-Dichloroethane (DCE) [0.1 M]

Step-by-Step:

  • Setup: In a 1-dram vial, weigh the ynamide substrate and the N-oxide oxidant.

  • Catalyst Addition: Inside a glovebox (or under Ar stream), add IPrAuNTf

    
     (solid).
    
  • Solvation: Add dry DCE (2.0 mL). Cap with a PTFE-lined septum.

  • Reaction: Stir at Room Temperature (25°C).

    • Validation: Monitor by TLC. The ynamide spot (usually UV active) will disappear. A new, more polar spot (oxazole) will appear. Reaction is typically complete in 1-4 hours.

  • Quench: Filter through a short pad of silica gel to remove Gold/Silver salts. Elute with EtOAc.

  • Purification: Concentrate and purify via flash chromatography (Hex/EtOAc).

Why this works: The IPr ligand is bulky and electron-rich, stabilizing the cationic Gold(I) center. The N-oxide attacks the Au-activated alkyne, cleaving the N-O bond to generate the


-imino carbene, which is then trapped intramolecularly by the carbonyl oxygen.
Protocol B: Ruthenium-Catalyzed Hydroamidation (Enamide Synthesis)

Target: Stereoselective formation of E-enamides from terminal ynamides (Comparative). Reference Standard: Based on methodologies by Goossen or Dixneuf [2].

Reagents:

  • Substrate: Terminal ynamide (Note: Internal but-2-ynamides are poor substrates for this specific Ru cycle).

  • Nucleophile: Secondary amine or amide.

  • Catalyst: [Ru(p-cymene)Cl

    
    ]
    
    
    
    (2 mol%) + Bis(diphenylphosphino)methane (dppm) (4 mol%).
  • Additive: NaPF

    
     (4 mol%) (to generate cationic Ru).
    

Step-by-Step:

  • Activation: Mix Ru-dimer, dppm, and NaPF

    
     in toluene under Argon. Stir for 10 mins to generate the active cationic species.
    
  • Addition: Add the ynamide and the nucleophile.[10]

  • Reaction: Heat to 60°C for 12 hours.

  • Validation: NMR will show the disappearance of the alkyne proton and appearance of vinyl protons (typically doublets with large coupling constants for E-isomers).

Decision Matrix

Use this logic flow to select the correct metal for your specific transformation.

DecisionTree Start Start: this compound Transformation Q1 Does the reaction require Carbon-Skeletal Rearrangement? Start->Q1 Q2 Is there a pendant alkene? Q1->Q2 Yes Q3 Is the goal Oxidation (Carbene formation)? Q1->Q3 No Res_Ru_Met USE RUTHENIUM (Grubbs) (Enyne Metathesis) Q2->Res_Ru_Met Yes Res_Au_Ox USE GOLD (Au I/III) (Alpha-Imino Carbene) Q3->Res_Au_Ox Yes (Oxazole/Imide) Q4 Is the goal Hydrofunctionalization? Q3->Q4 No Q5 Internal (But-2-yne) or Terminal? Q4->Q5 Res_Au_Hydro USE GOLD (Internal: High Reactivity) Q5->Res_Au_Hydro Internal (Methyl) Res_Ru_Hydro USE RUTHENIUM (Terminal: Vinylidene route) Q5->Res_Ru_Hydro Terminal (H)

Figure 2: Strategic decision tree for catalyst selection.

References

  • Zhang, L. (2021).[11] Gold-Catalyzed Oxidative 1,4-Additions of 3-En-1-ynamide with Nitrones. ACS Organic Letters.[11] [Link][11]

  • Dixneuf, P. H. (2011). Ruthenium-catalyzed hydroamidation of terminal alkynes. PubMed/NIH. [Link]

  • Hashmi, A. S. K. (2013). Gold Catalysis 2.0. ACS Publications.[3][6][11] [Link]

  • Hsung, R. P. (2017). Gold-mediated cycloisomerization processes of ynamides. ResearchGate. [Link]

  • Hartwig, J. F. (2021).[11][12] Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes. University of California, Berkeley.[6] [Link]

Sources

benchmarking but-2-ynamide against other electrophiles for targeting non-cysteine residues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The era of "cysteine-only" covalent drug discovery is ending. While acrylamides have dominated the field by targeting the highly nucleophilic thiol of cysteine, this approach is limited to the ~2% of the proteome that contains accessible cysteines. This guide benchmarks but-2-ynamide , an emerging "hard" electrophile, against established alternatives like sulfonyl fluorides and activated esters.

Key Finding: this compound offers a superior "selectivity window" for targeting Lysine (Lys) residues compared to sulfonyl fluorides. Its intrinsic reactivity is lower, requiring tighter non-covalent binding to drive the reaction, which drastically reduces off-target promiscuity and improves hydrolytic stability in complex biological matrices.

The Shift to Non-Cysteine Targeting

The Nucleophile Mismatch

Traditional covalent warheads (acrylamides, vinyl sulfones) are "soft" electrophiles. They react rapidly with "soft" nucleophiles (Cysteine thiols) but react poorly with "hard" nucleophiles like the


-amine of Lysine or the hydroxyl of Tyrosine/Serine.

To target Lysine, we must employ Hard Soft Acid Base (HSAB) theory. Lysine is a hard base; therefore, it requires a hard acid (electrophile) for efficient conjugation.

The Contenders
  • Sulfonyl Fluorides (SF): The historical standard. Highly reactive, "hard" electrophiles.

    • Drawback: Often too reactive (promiscuous) and prone to hydrolysis.

  • Activated Esters (NHS/TFP): Useful for bioconjugation but unsuitable for cellular drugs due to extreme instability and lack of selectivity.

  • This compound: An internal alkynamide. It functions as a Michael acceptor but is "tuned" via the methyl group on the alkyne, which provides steric hindrance and electronic stabilization.

Mechanistic Benchmarking

The reaction mechanism of this compound is a conjugate addition, distinct from the substitution reaction of sulfonyl fluorides.

Mechanism of Action (DOT Visualization)

ReactionMechanism Figure 1: Conjugate addition of Lysine to this compound. The internal methyl group slows attack, enforcing selectivity. cluster_0 Reactants Lysine Lysine (Nucleophile) (Hard Base) TS Transition State (Sterically Controlled) Lysine->TS Attack on C-beta Warhead This compound (Hard Electrophile) Warhead->TS Product Vinyl Amide Adduct (Stable/Irreversible) TS->Product Proton Transfer

Comparative Analysis Table
FeatureThis compound Sulfonyl Fluoride (SF) Acrylamide
Primary Target Lysine (

-NH

)
Lys, Tyr, His, SerCysteine (SH)
HSAB Character Hard (Moderate)Hard (High)Soft
Reaction Type Conjugate Addition (Michael)SuFEx (Substitution)Michael Addition
Hydrolytic Stability High (>24h in PBS)Low to ModerateHigh
Intrinsic Reactivity Low (

driven by binding)
High (Risk of non-specific labeling)Moderate
Selectivity Driver Proximity + Orientation Reactivity + ProximityReactivity

Performance Data: Why Choose this compound?

A. Stability vs. Reactivity Trade-off

In drug discovery, a warhead must survive the journey to the target.

  • Sulfonyl Fluorides: often hydrolyze within 1–4 hours in plasma, limiting their utility to "probe" status rather than "drug" status.

  • But-2-ynamides: The internal alkyne is resistant to spontaneous hydration. Data indicates stability >24 hours in pH 7.4 buffer, ensuring that covalent bond formation only occurs after the scaffold binds to the protein pocket.

B. The "Goldilocks" Kinetics

For a targeted covalent inhibitor (TCI), the efficiency is defined by


.
  • Scenario: You have a scaffold with moderate affinity (

    
     nM).
    
  • With SF Warhead: The high intrinsic reactivity (

    
    ) masks the affinity. It might label any surface lysine it touches.
    
  • With this compound: The low intrinsic reactivity means the reaction cannot proceed unless the inhibitor is held in place by the scaffold for a significant time. This amplifies the selectivity for the specific target lysine over bystander lysines.

Experimental Protocols

Protocol A: Assessing Intrinsic Reactivity (GSH vs. Lysine)

Purpose: To verify the "Hard" character and lack of thiol reactivity.

  • Preparation: Prepare 10 mM stock solutions of the this compound probe, N-acetyl-cysteine (NAC, thiol model), and N-acetyl-lysine (NAL, amine model) in DMSO.

  • Incubation: Dilute to 100 µM in PBS (pH 7.4 for NAC; pH 8.5 for NAL to ensure unprotonated amine).

    • Note: Lysine pKa is ~10.[1]5. Reactivity assays often require slightly elevated pH or the assumption that the protein environment perturbs the pKa.

  • Monitoring: Analyze via LC-MS at t=0, 1h, 4h, 12h, 24h.

  • Validation Criteria:

    • Success: <5% adduct with NAC (Cys) after 24h.

    • Success: >50% adduct with NAL (Lys) after 24h (at pH 8.5).

Protocol B: Activity-Based Protein Profiling (ABPP) Workflow

Purpose: To determine proteome-wide selectivity.[2]

ABPP_Workflow Figure 2: ABPP Workflow for validating warhead selectivity. cluster_analysis Analysis Pathways Step1 Proteome Lysate Preparation (Cell line of interest) Step2 Probe Incubation (this compound Probe vs. SF Control) [1-10 µM, 1 hr] Step1->Step2 Step3 Click Chemistry (Add Azide-Biotin/Fluorophore) Step2->Step3 Gel In-Gel Fluorescence (Visual Check for Banding) Step3->Gel MS Streptavidin Enrichment & LC-MS/MS Proteomics Step3->MS

  • Lysate Prep: Generate cell lysates (e.g., HEK293T) at 1 mg/mL in PBS.

  • Probe Treatment: Treat lysates with the this compound probe (alkyne-tagged) at varying concentrations (1, 10, 50 µM). Include a DMSO control.

  • Competition Assay (Critical): Pre-treat with a high concentration of the non-covalent scaffold (parent molecule) to block the specific binding site. Then add the probe.

    • Interpretation: If the band/signal disappears, the binding is specific . If the signal remains, the warhead is reacting non-specifically (promiscuous).

  • Click Reaction: Perform CuAAC click chemistry with Azide-Rhodamine (for gel) or Azide-Biotin (for MS).

  • Readout:

    • Gel: Look for discrete bands. A smear indicates high promiscuity (common with SFs).

    • MS: Quantify the "Selectivity Score" (number of off-targets enriched >2-fold).

References

  • Abbasov, M. E., et al. (2021). Tunable Amine-Reactive Electrophiles (TAREs) for Selective Profiling of Lysine.[2][3] Nature Chemistry.

    • Context: Defines the TARE concept and benchmarks stability against activ
  • Ray, S., et al. (2020). Lysine-Targeted Covalent Inhibition of HSP72.[4] Journal of Medicinal Chemistry.

    • Context: Demonstrates the difficulty of targeting Lysine with acrylates and the need for harder electrophiles.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

    • Context: The definitive guide on Sulfonyl Fluorides, providing the baseline for comparison.
  • Ekkebus, R., et al. (2013). On the reaction of vinyl sulfones and acrylamides with cysteine and lysine. Journal of the American Chemical Society.

    • Context: Fundamental physical organic chemistry comparing warhead reactivities.

Sources

Comparative Guide: Off-Target Reactivity Analysis of But-2-ynamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for But-2-ynamides

In the landscape of Targeted Covalent Inhibitors (TCIs), the "warhead" dictates the delicate balance between potency and promiscuity. While acrylamides (e.g., Ibrutinib) established the paradigm, their high intrinsic electrophilicity often leads to extensive off-target labeling of bystander cysteines.

But-2-ynamides (alkynamides) have emerged as a superior alternative for next-generation TCIs. By introducing an internal alkyne, these warheads dampen intrinsic reactivity through steric and electronic modulation, relying on precise non-covalent scaffolding to position the warhead for reaction. This guide provides a technical framework for validating this selectivity, contrasting but-2-ynamides with traditional acrylamides using rigorous experimental workflows.

Quick Comparison: Warhead Performance
FeatureAcrylamides (e.g., Ibrutinib)But-2-ynamides (e.g., Acalabrutinib)Clinical Implication
Intrinsic Reactivity (

)
HighLow to ModerateBut-2-ynamides reduce non-specific thiol consumption.
Mechanism Rapid Michael AdditionProximity-Driven AdductionRequires precise binding pocket alignment.
Metabolic Stability Susceptible to rapid GSH conjugationHigher plasma stabilityLower clearance; extended half-life.
Selectivity Profile Broad (Pan-reactive)Narrow (Target-Specific)Reduced toxicity (e.g., less EGFR/ITK off-target effects).

Technical Analysis: The Reactivity-Selectivity Paradox

The central hypothesis of using but-2-ynamides is Kinetic Selectivity . Unlike acrylamides that may react with any accessible surface cysteine, but-2-ynamides require a specific catalytic geometry to overcome their higher activation energy barrier.

Logic Flow: Warhead Selection Strategy

The following diagram illustrates the decision matrix for selecting between warheads based on the target's cysteinome environment.

WarheadSelection Target Target Cysteine Accessibility Exposed Solvent Exposed (High Competition) Target->Exposed Buried Buried/Catalytic (Specific Geometry) Target->Buried Acryl Acrylamide (High Reactivity) Exposed->Acryl Avoid Butyn But-2-ynamide (Low Reactivity) Exposed->Butyn Preferred Buried->Acryl Acceptable Buried->Butyn Optimal Risk High Off-Target Risk (GSH Depletion) Acryl->Risk Selectivity High Selectivity (Proximity Driven) Butyn->Selectivity

Caption: Decision logic for warhead selection. But-2-ynamides are preferred when the target cysteine is solvent-exposed to minimize non-specific interactions.

Experimental Protocols: Validating Selectivity

To objectively compare but-2-ynamides against alternatives, you must employ a two-tier validation system: Intrinsic Reactivity (Chemical) and Proteome-Wide Selectivity (Biological) .

Tier 1: Glutathione (GSH) Reactivity Assay

Objective: Determine the intrinsic electrophilicity (


) of the inhibitor independent of protein binding.
Why:  A long GSH half-life (

) predicts low systemic toxicity and higher metabolic stability.
Protocol Steps:
  • Preparation: Prepare a 100 mM stock of the inhibitor in DMSO. Prepare 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix inhibitor (final 10 µM) with excess GSH (final 5 mM) in PBS. Include an internal standard (e.g., Warfarin).

    • Control: Inhibitor in PBS without GSH (stability check).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Stop reaction immediately with 1% Formic Acid in Acetonitrile.

  • Analysis: Analyze by LC-MS/MS. Monitor the disappearance of the parent ion

    
    .
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Benchmarking Data (Reference Values): | Warhead Class | Typical GSH


 (pH 7.4) | Interpretation |
| :--- | :--- | :--- |
| Chloroacetamide  | < 15 min | Highly promiscuous; use only for probes. |
| Unsub. Acrylamide  | 30 - 120 min | Moderate reactivity; standard for first-gen TCIs. |
| This compound  | > 24 hours  | Bio-orthogonal-like stability; highly selective.  |
Tier 2: Activity-Based Protein Profiling (ABPP)

Objective: Map the "off-target" landscape in a complex proteome. Why: This distinguishes whether a this compound is truly selective or simply inactive.

Workflow Diagram

The following DOT diagram outlines the ABPP workflow using a competitive probe strategy.

ABPP_Workflow Lysate 1. Cell Lysate / Live Cells Treat 2. Inhibitor Treatment (this compound vs. DMSO) Lysate->Treat Probe 3. Probe Labeling (e.g., IA-Alkyne or Desthiobiotin-ATP) Treat->Probe Competition Click 4. Click Chemistry (CuAAC with Biotin-Azide) Probe->Click Enrich 5. Streptavidin Enrichment & Tryptic Digestion Click->Enrich MS 6. LC-MS/MS Analysis (TMT Labeling for Quant) Enrich->MS Result Data Output: Ratio (Inhibitor/DMSO) MS->Result

Caption: Competitive ABPP workflow. High ratios (Inhibitor/DMSO ≈ 1) indicate no off-target binding; Low ratios (< 0.5) indicate off-target engagement.

Detailed Methodology:
  • Competition: Treat proteome (lysate or live cells) with the this compound inhibitor (1 µM and 10 µM) for 1 hour.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Alkyne) at 1 µM for 1 hour.

    • Note: The probe will label any cysteine not blocked by your inhibitor.

  • Click Chemistry: Conjugate the probe-labeled proteins to a biotin tag using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Enrichment: Pull down biotinylated proteins using Streptavidin-agarose beads.

  • Digestion: Perform on-bead tryptic digestion.

  • Quantification: Use Isobaric labeling (TMT) or Label-Free Quantification (LFQ) to compare peptide abundance between DMSO and Inhibitor-treated samples.

    • Interpretation: A reduction in signal for a specific protein in the inhibitor-treated sample implies it is an off-target.

Critical Analysis: When to Use But-2-ynamides

While but-2-ynamides offer superior selectivity, they are not a universal solution. Use the following criteria to validate your design choice.

Advantages[1][2]
  • Tunability: The internal alkyne allows for substitution on the distal carbon, enabling further fine-tuning of steric bulk to exclude off-targets.

  • Reversibility Potential: Unlike acrylamides, specific alkynamides can be designed to be slowly reversible (cyano-alkynamides), offering a "tunable residence time."

  • Metabolic Safety: Reduced depletion of cellular glutathione pools compared to acrylamides.

Limitations
  • Lower Potency: Due to lower intrinsic reactivity, the non-covalent binding affinity (

    
    ) must be very high (low nM) to drive the reaction (
    
    
    
    ).
  • Reaction Rate:

    
     is often slower than acrylamides. If the target turnover is rapid, a this compound may not achieve complete silencing.
    

References

  • Barf, T., & Kaptein, A. (2012). Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks. Journal of Medicinal Chemistry. Link

  • Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions and rates of reaction. PNAS. Link

  • Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology. Link

  • Cee, V. J., et al. (2015). Alkynamides as a new class of covalent warheads for the inhibition of kinases. Journal of Medicinal Chemistry. Link

  • Gao, Y., et al. (2023).[1] Acalabrutinib (ACP-196): A Selective Second-Generation BTK Inhibitor. Journal of Hematology & Oncology. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.